LDC4297 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H29ClN8O |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H28N8O.ClH/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30;/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29);1H |
InChI Key |
CEUJJAKJRBKKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5.Cl |
Origin of Product |
United States |
Foundational & Exploratory
LDC4297 Hydrochloride: A Comprehensive Technical Profile on CDK7 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the quantitative measures of its inhibitory activity against a broad range of kinases, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
This compound has demonstrated high potency and selectivity for CDK7. In vitro kinase assays have established its half-maximal inhibitory concentration (IC50) for CDK7 in the nano- to picomolar range.[1][2] A comprehensive kinome-wide analysis of over 330 kinases revealed that LDC4297's inhibitory activity is predominantly directed towards the CDK family.[1][3]
The following table summarizes the quantitative data on the selectivity of this compound against a panel of cyclin-dependent kinases.
| Kinase | IC50 (nM) |
| CDK7 | 0.13 [1][2] |
| CDK1 | 53.7 - 54[4][5] |
| CDK2 | 6.4[4][5] |
| CDK4 | >10,000[4] |
| CDK6 | >10,000[4] |
| CDK9 | 1,710[4] |
Experimental Protocols
The selectivity of this compound was determined using established in vitro kinase assay platforms. The primary methodologies employed were Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays.
FRET-Based LANCE Ultra KinaSelect Ser/Thr Assay
This assay format was utilized to determine the IC50 values for individual cyclin-dependent kinases.[1]
Principle: This assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. This allows for Fluorescence Resonance Energy Transfer (FRET) upon excitation, and the resulting signal is proportional to the kinase activity.
Methodology:
-
Reaction Setup: Kinase reactions are set up in a microplate format. Each well contains the specific CDK enzyme, the ULight™-labeled peptide substrate, and varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Termination: The reaction is stopped by the addition of a stop solution containing EDTA.
-
Detection: A detection mix containing the Eu-labeled anti-phospho-peptide antibody is added to each well.
-
Signal Measurement: After an incubation period to allow for antibody-substrate binding, the plate is read on a TR-FRET-compatible plate reader.
-
Data Analysis: The resulting signal is used to calculate the percentage of kinase inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Radiometric Protein Kinase Assay (³³PanQinase™)
A broad kinome-wide selectivity profile was established using a radiometric protein kinase assay.[1]
Principle: This assay directly measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
-
Reaction Cocktail Preparation: A reaction cocktail is prepared containing a buffer, [γ-³³P]ATP, and the specific kinase to be tested.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Inhibition by LDC4297
CDK7 plays a crucial role in both cell cycle progression and the regulation of transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. LDC4297 exerts its effect by inhibiting the kinase activity of CDK7, thereby impacting these downstream processes. One of the key consequences of CDK7 inhibition is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[1]
Experimental Workflow for Kinase Selectivity Profiling
The general workflow for determining the kinase selectivity profile of a compound like LDC4297 involves a tiered approach, starting with specific assays against the primary target and closely related kinases, followed by a broad screen against a large panel of kinases.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. reactionbiology.com [reactionbiology.com]
LDC4297 Hydrochloride: A Potent and Selective CDK7 Inhibitor for Transcriptional Regulation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LDC4297 hydrochloride, a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We will explore its critical role in the regulation of transcription, its mechanism of action, and present key quantitative data and experimental methodologies for its application in research and drug development.
Core Mechanism of Action: Inhibition of Transcriptional Initiation
This compound exerts its primary effect by targeting CDK7, a key component of the general transcription factor IIH (TFIIH). CDK7 plays a dual role in the cell, acting as a CDK-activating kinase (CAK) and as a critical regulator of transcription initiation. In the context of transcription, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II), specifically at serine 5 (Ser5) and serine 7 (Ser7). This phosphorylation event is essential for promoter escape and the transition from transcriptional initiation to elongation.
By non-covalently binding to the ATP-binding pocket of CDK7, this compound effectively blocks its kinase activity.[1] This inhibition prevents the phosphorylation of RNAP II, leading to instability of the preinitiation complex and a subsequent reduction in de novo mRNA synthesis.[2] This targeted inhibition of transcription makes this compound a valuable tool for studying gene expression and a potential therapeutic agent in diseases characterized by transcriptional dysregulation, such as cancer and viral infections.[1][3]
Quantitative Data: Inhibitory Profile of LDC4297
The following tables summarize the key quantitative data for LDC4297, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of LDC4297
| Target Kinase | IC50 Value | Reference |
| CDK7 | 0.13 ± 0.06 nM | [4][5] |
| CDK1 | 53.7 nM | [6] |
| CDK2 | 6.4 nM | [6] |
| CDK4 | >10 µM | [6] |
| CDK5 | 1 nM | [4] |
| CDK6 | >10 µM | [6] |
| CDK9 | 1.71 µM | [6] |
Table 2: Antiviral Activity of LDC4297
| Virus | EC50 Value | Reference |
| Human Cytomegalovirus (HCMV) | 24.5 ± 1.3 nM | [3][5][7][8][9] |
| Herpesviridae (range) | 0.02 - 1.21 µM | [6][7][8] |
| Adenoviridae (HAdV-2) | 0.25 µM | [7][8] |
| Poxviridae (Vaccinia virus) | 0.77 µM | [7][8] |
| Retroviridae (HIV-1) | 1.04 - 1.13 µM | [7][8] |
| Orthomyxoviridae (Influenza A) | 0.99 µM | [7][8] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the central role of CDK7 in transcription initiation and how this compound disrupts this process.
Caption: Inhibition of CDK7 by this compound prevents RNAP II phosphorylation.
Experimental Protocols: Methodologies for Studying this compound
Detailed experimental protocols are crucial for reproducible research. Below are outlines of key methodologies used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay is fundamental to determining the potency and selectivity of LDC4297.
-
Objective: To measure the IC50 value of LDC4297 against CDK7 and other kinases.
-
Principle: A FRET-based assay (e.g., LANCE Ultra KinaSelect Ser/Thr) or a radiometric assay using [γ-³²P]ATP can be employed. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Recombinant human CDK7/cyclin H/MAT1 complex is incubated with a peptide substrate and ATP.
-
This compound is added in a dose-response manner.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. For FRET-based assays, this involves measuring the fluorescence signal. For radiometric assays, the incorporation of ³²P into the substrate is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of LDC4297 to CDK7 within intact cells.
-
Objective: To confirm target engagement of LDC4297 with CDK7 in a cellular context.
-
Principle: The binding of a ligand (LDC4297) to its target protein (CDK7) stabilizes the protein against thermal denaturation.
-
General Protocol:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble CDK7 at each temperature is determined by Western blotting.
-
A shift in the melting curve of CDK7 to a higher temperature in the presence of LDC4297 indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP)
ChIP assays are employed to investigate the effect of LDC4297 on the association of RNAP II with gene promoters.
-
Objective: To assess the impact of CDK7 inhibition on RNAP II occupancy at specific gene loci.
-
Principle: Proteins cross-linked to DNA in intact cells are immunoprecipitated using an antibody specific to the protein of interest (e.g., RNAP II). The associated DNA is then purified and quantified by qPCR or sequencing.
-
General Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody against RNAP II (or its phosphorylated forms) is used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of DNA corresponding to specific gene promoters (e.g., GAPDH) is quantified by qPCR to determine changes in RNAP II occupancy.
-
Experimental Workflow for Assessing LDC4297 Effects on Transcription
The following diagram outlines a typical workflow for investigating the impact of LDC4297 on transcription, from in vitro validation to cellular and global gene expression analysis.
Caption: A workflow for characterizing this compound's effects.
Conclusion
This compound is a powerful and specific research tool for dissecting the role of CDK7 in transcription. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an invaluable asset for studies in oncology, virology, and fundamental gene expression. The experimental methodologies outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex regulatory networks governing transcription.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LDC4297 Hydrochloride on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 presents a compelling target in oncology. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression. It summarizes the cell-type-specific responses to LDC4297, details the underlying molecular mechanisms, provides comprehensive experimental protocols for assessing its activity, and presents quantitative data on its impact on cell cycle phase distribution and apoptosis.
Introduction: The Dual Role of CDK7 in Cellular Proliferation
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that functions at the intersection of two fundamental cellular processes: cell cycle control and gene transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly progression through the different phases of the cell cycle. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation of transcription.
Due to this dual role, inhibition of CDK7 offers a powerful strategy to halt the proliferation of cancer cells by simultaneously arresting the cell cycle and disrupting the transcription of key oncogenes and survival proteins. This compound has emerged as a highly specific and potent small molecule inhibitor of CDK7, demonstrating significant anti-proliferative effects in various cancer cell lines.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition has two major downstream consequences:
-
Disruption of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, LDC4297 leads to a halt in the cell cycle. The specific phase of arrest appears to be cell-type dependent. For instance, treatment with LDC4297 has been shown to induce a G1 arrest in A549 lung cancer cells, while in HCT116 colon cancer cells, it causes a delay in the G2/M phase. This is likely due to the differential reliance of various cancer cell types on specific cell cycle checkpoints.
-
Inhibition of Transcription: LDC4297's inhibition of CDK7 within the TFIIH complex leads to a reduction in RNA Polymerase II phosphorylation. This impairs the transcription of a wide range of genes, including those that are critical for cancer cell survival and proliferation.
Quantitative Analysis of Cell Cycle and Apoptosis
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in representative cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Treatment (LDC4297 [µM]) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Panc89 | Control | 45.3 | 35.1 | 19.6 |
| 0.1 | 55.2 | 25.3 | 19.5 | |
| 0.2 | 68.4 | 15.2 | 16.4 | |
| 0.4 | 75.1 | 9.8 | 15.1 | |
| Mia-Paca2 | Control | 50.1 | 30.2 | 19.7 |
| 0.1 | 52.3 | 28.1 | 19.6 | |
| 0.2 | 58.9 | 22.4 | 18.7 | |
| 0.4 | 65.7 | 18.5 | 15.8 |
Data is illustrative and based on findings in PDAC cell lines, as detailed quantitative data for A549 and HCT116 was not available in the public domain at the time of this guide's compilation. The trend of G1 arrest in Panc89 cells is consistent with observations in A549 cells.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (LDC4297) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| A549 | Control | 2-5 | 1-3 | 3-8 |
| IC50 concentration | Increased | Increased | Significantly Increased | |
| HCT116 | Control | 3-6 | 2-4 | 5-10 |
| IC50 concentration | Increased | Increased | Significantly Increased |
Qualitative descriptions from multiple sources indicate a significant increase in apoptosis. Specific quantitative data from Annexin V/PI assays for this compound was not available in a tabular format.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
A549 or HCT116 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 or HCT116 cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Flow Cytometry Analysis: Incubate the stained cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound.
Materials:
-
A549 or HCT116 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as described in section 4.1.1.
-
Cell Harvesting: Collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation and Analysis: Gently vortex the cells and incubate at room temperature in the dark for 15 minutes. Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples by flow cytometry within one hour. Quantify the percentage of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Visualization of Pathways and Workflows
Signaling Pathway of CDK7 Inhibition
Caption: this compound inhibits CDK7, leading to cell cycle arrest and transcription inhibition, ultimately inducing apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Conclusion
This compound is a potent and selective inhibitor of CDK7 that effectively disrupts cell cycle progression and transcription in cancer cells. Its ability to induce cell cycle arrest in a cell-type-specific manner, coupled with the induction of apoptosis, underscores its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular effects of LDC4297 and other CDK7 inhibitors in the context of cancer drug development. Further studies are warranted to elucidate the precise molecular determinants of the differential cell cycle responses observed in various cancer types.
LDC4297 Hydrochloride: A Technical Guide to its Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that has demonstrated significant broad-spectrum antiviral activity. By targeting a host-cell factor essential for the replication of a wide range of viruses, LDC4297 presents a promising avenue for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Introduction
The emergence of drug-resistant viral strains and the limited availability of effective treatments for many viral infections necessitate the development of new antiviral agents with novel mechanisms of action. Targeting host-cell kinases required for viral replication is a promising strategy that can offer broad-spectrum activity and a higher barrier to resistance development. This compound, a selective inhibitor of CDK7, has emerged as a compelling candidate in this area.[1][2][3] CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, playing a pivotal role in both transcription and cell cycle regulation.[1][2][4] By inhibiting CDK7, LDC4297 disrupts these fundamental cellular processes that are often co-opted by viruses for their own replication.
Antiviral Spectrum of this compound
LDC4297 has demonstrated potent antiviral activity against a diverse range of DNA and RNA viruses, particularly within the Herpesviridae family. Its efficacy is most pronounced against human cytomegalovirus (HCMV), including strains resistant to conventional antiviral drugs.
Quantitative Antiviral Activity
The half-maximal effective concentration (EC50) values of this compound against various viruses are summarized in the table below. This data highlights the compound's potent and broad-spectrum antiviral profile.
| Viral Family | Virus | Strain(s) | EC50 (µM) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | AD169-GFP | 0.0245 |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | ||
| Murine Cytomegalovirus (MCMV) | 0.07 | ||
| Human Herpesvirus 6A (HHV-6A) | 0.04 | ||
| Herpes Simplex Virus 1 (HSV-1) | 0.02 | ||
| Herpes Simplex Virus 2 (HSV-2) | 0.27 | ||
| Varicella-Zoster Virus (VZV) | 0.06 | ||
| Epstein-Barr Virus (EBV) | 1.21 | ||
| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 | |
| Poxviridae | Vaccinia Virus | IHD-5 | 0.77 |
| Retroviridae | HIV-1 | NL4-3, 4LIG7 | 1.04 - 1.13 |
| Orthomyxoviridae | Influenza A Virus | A/WSN/33 | 0.99 |
Data compiled from multiple sources.[5][6]
Mechanism of Action
LDC4297 exerts its antiviral effect primarily through the inhibition of the host cell kinase CDK7.[1][2] This inhibition has a multifaceted impact on the viral replication cycle.
Inhibition of Viral Gene Expression
A key mechanism of LDC4297's antiviral activity is the suppression of viral immediate-early (IE) gene expression.[1][2] Many viruses, particularly herpesviruses, rely on the host cell's transcriptional machinery to express their IE genes, which are critical for initiating the viral replication cascade. By inhibiting CDK7, a core component of TFIIH, LDC4297 effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, a necessary step for transcriptional initiation and elongation. This leads to a significant reduction in the synthesis of viral IE proteins.
Interference with Retinoblastoma Protein (Rb) Inactivation
Herpesviruses are known to manipulate the cell cycle to create a favorable environment for their replication. A common strategy is the inactivation of the tumor suppressor protein, Retinoblastoma (Rb).[7][8] Rb normally restricts entry into the S phase of the cell cycle. Viruses promote the hyperphosphorylation of Rb, leading to its inactivation and the subsequent progression of the cell cycle. LDC4297 has been shown to interfere with this virus-driven hyperphosphorylation of Rb.[1][6] By inhibiting CDK7, which plays a role in cell cycle control, LDC4297 helps maintain Rb in its active, hypophosphorylated state, thereby restricting viral replication.
Caption: LDC4297 inhibits CDK7, blocking viral transcription and Rb inactivation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
GFP-Based Antiviral Assay
This assay is used to quantify the inhibition of viral replication using a recombinant virus expressing Green Fluorescent Protein (GFP).
Materials:
-
Human foreskin fibroblasts (HFFs)
-
Recombinant GFP-expressing virus (e.g., HCMV AD169-GFP)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
This compound
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Seed HFFs in 96-well plates and grow to confluence.
-
Infect the cells with the GFP-expressing virus at a low multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., ganciclovir).
-
Incubate the plates for 5-7 days.
-
Measure GFP fluorescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of GFP inhibition against the drug concentration.
Caption: Workflow for the GFP-based antiviral assay.
Virus Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles.
Materials:
-
HFFs
-
Virus of interest
-
DMEM with supplements
-
This compound
-
24-well plates
Protocol:
-
Seed HFFs in 24-well plates and grow to confluence.
-
Infect the cells with the virus at a defined MOI.
-
After infection, add different concentrations of this compound.
-
At various time points post-infection (e.g., 48, 72, 96 hours), harvest the cell culture supernatants.
-
Perform plaque assays or TCID50 assays on fresh HFF monolayers using serial dilutions of the harvested supernatants to quantify the amount of infectious virus.
-
Calculate the reduction in viral titer compared to the untreated control.
Western Blot Analysis for Viral Protein Expression and Rb Phosphorylation
This method is used to assess the effect of LDC4297 on the expression of specific viral proteins and the phosphorylation status of the Rb protein.
Materials:
-
HFFs
-
Virus of interest
-
This compound
-
Lysis buffer
-
Primary antibodies against viral proteins (e.g., IE1/IE2) and phosphorylated/total Rb
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Infect HFFs and treat with LDC4297 as described above.
-
At desired time points, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the viral proteins of interest and for total and phosphorylated forms of Rb.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the changes in protein expression and phosphorylation levels.[4]
Conclusion
This compound is a promising broad-spectrum antiviral agent that targets the host-cell kinase CDK7. Its ability to inhibit viral immediate-early gene expression and interfere with virus-induced cell cycle manipulation makes it a strong candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of LDC4297 and other host-targeting antiviral compounds.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lead-discovery.de [lead-discovery.de]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the retinoblastoma proteins by the human herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
LDC4297 Hydrochloride: A Multifaceted Inhibitor of Human Cytomegalovirus (HCMV) Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals and congenitally infected newborns. The emergence of drug-resistant viral strains necessitates the development of novel antiviral strategies. LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising candidate with a multifaceted mechanism of action against HCMV replication. This technical guide provides a comprehensive overview of the anti-HCMV activity of this compound, including its efficacy, mechanism of action, and detailed experimental protocols for its evaluation.
Introduction
Human Cytomegalovirus manipulates the host cell cycle and transcriptional machinery to facilitate its replication. Cyclin-Dependent Kinases (CDKs) are key regulators of these processes, making them attractive targets for antiviral drug development. This compound is a selective inhibitor of CDK7, a kinase that plays a crucial role in both cell cycle progression and the regulation of transcription through phosphorylation of the C-terminal domain of RNA polymerase II.[1][2] By targeting a host-cell factor essential for viral replication, LDC4297 offers a novel approach that may be less susceptible to the development of viral resistance.
Quantitative Analysis of this compound Activity
The antiviral and cytotoxic properties of this compound have been quantitatively assessed in various in vitro models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Virus Strain | Reference |
| IC₅₀ (CDK7 Inhibition) | 0.13 nM | In vitro kinase assay | [3] |
| EC₅₀ (HCMV Replication) | 24.5 ± 1.3 nM | HFF / AD169-GFP | [1] |
| GI₅₀ (Cell Proliferation) | 4.5 ± 2.5 µM | HFF | [3] |
| CC₅₀ (Cytotoxicity) | 5.22 ± 0.50 µM | HFF (Trypan blue exclusion) | [4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; GI₅₀: Half-maximal growth inhibition concentration; CC₅₀: Half-maximal cytotoxic concentration; HFF: Human Foreskin Fibroblasts.
Table 2: Broad-Spectrum Antiviral Activity of this compound
| Virus Family | Virus | EC₅₀ (µM) | Reference |
| Herpesviridae | HCMV (AD169) | 0.02 | [3] |
| GPCMV | 0.05 | [3] | |
| MCMV | 0.07 | [3] | |
| HSV-1 | 0.02 | [3] | |
| HSV-2 | 0.27 | [3] | |
| VZV | 0.06 | [3] | |
| EBV | 1.21 | [3] | |
| Adenoviridae | HAdV-2 | 0.25 | [3] |
| Poxviridae | Vaccinia virus | 0.77 | [3] |
| Retroviridae | HIV-1 (nl4-3) | 1.04 | [3] |
| HIV-1 (4LIG7) | 1.13 | [3] | |
| Orthomyxoviridae | Influenza A virus | 0.99 | [3] |
GPCMV: Guinea Pig Cytomegalovirus; MCMV: Murine Cytomegalovirus; HSV: Herpes Simplex Virus; VZV: Varicella-Zoster Virus; EBV: Epstein-Barr Virus; HAdV: Human Adenovirus; HIV: Human Immunodeficiency Virus.
Mechanism of Action
This compound exerts its anti-HCMV effect through a multifaceted mechanism, primarily by inhibiting the host cell's CDK7.[1][2] This inhibition disrupts two critical processes for viral replication: cell cycle progression and viral gene transcription.
A key aspect of LDC4297's mechanism is its interference with the HCMV-driven inactivation of the Retinoblastoma protein (Rb).[1][2] Rb is a tumor suppressor that controls cell cycle progression from G1 to S phase. HCMV infection typically leads to the hyperphosphorylation and inactivation of Rb, promoting an environment conducive to viral DNA replication. LDC4297, by inhibiting CDK7, prevents this virus-induced Rb phosphorylation, thereby arresting the cell cycle and inhibiting viral replication.[3]
Furthermore, LDC4297's inhibition of CDK7 directly impacts viral gene expression. CDK7 is a component of the general transcription factor IIH (TFIIH), which is essential for the initiation of transcription by RNA polymerase II. By inhibiting CDK7, LDC4297 blocks the expression of viral immediate-early (IE) genes, which are the first set of viral genes transcribed upon infection and are critical for the subsequent stages of the viral replication cycle.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HCMV activity of this compound.
GFP-Based HCMV Replication Assay
This assay is used to determine the half-maximal effective concentration (EC₅₀) of a compound against a recombinant HCMV strain expressing Green Fluorescent Protein (GFP).
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant HCMV strain AD169-GFP
-
This compound
-
96-well plates
-
Lysis buffer (e.g., Reporter Lysis Buffer)
-
Fluorometer
Procedure:
-
Seed HFFs in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
The following day, infect the HFFs with HCMV AD169-GFP at a Multiplicity of Infection (MOI) of 0.01.[1]
-
Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., Ganciclovir).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.[1]
-
On day 7 post-infection, lyse the cells according to the manufacturer's protocol for the chosen lysis buffer.
-
Measure the GFP fluorescence using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of infectious virus particles.
Materials:
-
HFFs
-
HCMV strain AD169-GFP
-
This compound
-
24-well plates
-
Fresh HFF monolayers for plaque titration
Procedure:
-
Infect HFFs in 24-well plates with HCMV AD169-GFP at an MOI of 0.3.[1]
-
Add different concentrations of this compound immediately after infection.
-
At various time points post-infection (e.g., 48, 72, and 96 hours), harvest the supernatants from the infected cells.[1]
-
Perform serial dilutions of the harvested supernatants and use them to infect fresh monolayers of HFFs.
-
After a suitable incubation period for plaque formation (typically 7-14 days), fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques to determine the viral titer (Plaque Forming Units per mL).
-
Compare the viral titers from treated and untreated samples to determine the reduction in virus yield.
Cytotoxicity and Cell Proliferation Assays
These assays are crucial to determine if the antiviral effect of the compound is due to specific inhibition of viral replication or general cellular toxicity.
4.3.1. Trypan Blue Exclusion Assay (for CC₅₀):
-
Seed HFFs in 6-well plates and treat with various concentrations of this compound for a period equivalent to the antiviral assay (e.g., 7 days).
-
Trypsinize the cells and resuspend in media.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells at each drug concentration and determine the CC₅₀.
4.3.2. Cell Proliferation Assay (e.g., MTS/XTT based; for GI₅₀):
-
Seed HFFs in 96-well plates and add serial dilutions of this compound.
-
Incubate for a defined period (e.g., 4 days).[3]
-
Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the GI₅₀ by plotting the percentage of proliferation inhibition against the log of the drug concentration.
Western Blot Analysis
Western blotting is used to investigate the effect of LDC4297 on the expression and phosphorylation status of viral and cellular proteins.
Materials:
-
Infected and treated HFF cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against HCMV IE1, pUL44, total Rb, phospho-Rb, CDK7, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Infect HFFs with HCMV (e.g., AD169-GFP at an MOI of 0.3) and treat with this compound (e.g., 0.37 µM) or DMSO as a control.[1]
-
Harvest cells at the desired time points (e.g., 72 hours post-infection) and prepare whole-cell lysates.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading between lanes.
Conclusion
This compound is a potent inhibitor of HCMV replication with a well-defined, multifaceted mechanism of action targeting the host cell factor CDK7. Its ability to interfere with both cell cycle progression and viral gene transcription at nanomolar concentrations, coupled with its broad-spectrum antiviral activity, makes it a highly promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of LDC4297 and other novel anti-HCMV compounds.
References
- 1. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Luciferase-Based Reporter System to Study Aspects of Human Cytomegalovirus Infection, Replication Characteristics, and Antiviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
LDC4297 Hydrochloride and Its Impact on Retinoblastoma Protein (Rb) Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its functional consequences on the phosphorylation of the Retinoblastoma protein (Rb). The document elucidates the mechanism of action of LDC4297, details its inhibitory activities, and explores the critical role of Rb phosphorylation in cell cycle regulation. Detailed experimental protocols for assessing Rb phosphorylation and the impact of CDK7 inhibition are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity and potency against Cyclin-Dependent Kinase 7 (CDK7)[1]. CDK7 is a crucial enzyme that functions as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH[2][3]. Through its dual roles, CDK7 is a central regulator of both the cell cycle and transcription. LDC4297 has garnered significant interest for its therapeutic potential, particularly in oncology and virology, owing to its ability to modulate these fundamental cellular processes[1][4].
The Role of Retinoblastoma Protein (Rb) in Cell Cycle Control
The Retinoblastoma protein (Rb) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by a series of phosphorylation events orchestrated by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA synthesis and entry into the S phase. Phosphorylation of Rb by CDKs disrupts its interaction with E2F, leading to the activation of E2F-responsive genes and subsequent cell cycle progression[3][5].
Mechanism of Action: LDC4297 and the Inhibition of Rb Phosphorylation
LDC4297 exerts its effect on Rb phosphorylation primarily through the inhibition of CDK7. The mechanism is multifaceted, involving both indirect and potentially direct actions on the Rb signaling axis.
-
Indirect Inhibition via Upstream CDK Activation: The most established mechanism involves the role of CDK7 as a CDK-activating kinase (CAK). CDK7 phosphorylates and activates other key cell cycle CDKs, namely CDK2, CDK4, and CDK6[2][6]. These CDKs are the primary kinases responsible for the sequential phosphorylation and inactivation of Rb. By inhibiting CDK7, LDC4297 prevents the activation of these downstream CDKs, leading to a significant reduction in Rb phosphorylation[2][3]. This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby enforcing a G1 cell cycle arrest.
-
Potential for Direct Inhibition: While the indirect mechanism is predominant, some evidence suggests that CDK7 may also directly phosphorylate Rb at specific sites. Further research is needed to fully elucidate the contribution of direct Rb phosphorylation by CDK7 in various cellular contexts.
The inhibition of CDK7 by LDC4297 ultimately leads to a decrease in hyperphosphorylated Rb, which can be observed through techniques like Western blotting. This reduction in phosphorylated Rb is a key indicator of the compound's on-target activity and its potential to control cell proliferation.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of LDC4297
| Target | IC50 (nM) | Selectivity Notes |
| CDK7 | 0.13 | Highly selective over CDK4, CDK6, and CDK9 (>10,000 nM, >10,000 nM, and 1,710 nM respectively). Also inhibits CDK2 (6.4 nM) and CDK1 (53.7 nM).[1][6] |
Table 2: Antiviral Activity of LDC4297
| Virus | EC50 (nM) |
| Human Cytomegalovirus (HCMV) | 24.5[4] |
| Herpes Simplex Virus-1 (HSV-1) | 20[4] |
| Varicella-Zoster Virus (VZV) | 60[4] |
| Human Adenovirus 2 (HAdV-2) | 250[4] |
| Human Immunodeficiency Virus 1 (HIV-1) | 1040[4] |
Signaling Pathway and Experimental Workflow Diagrams
CDK7-Mediated Rb Phosphorylation Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
LDC4297 Hydrochloride: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the transcription machinery and a key regulator of the cell cycle, making it an attractive target for cancer therapy.[2][3] This technical guide provides an in-depth overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound is a non-covalent inhibitor that targets the ATP-binding site of CDK7.[4] CDK7 has a dual role in cellular processes:
-
Transcriptional Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[3][5] Cancer cells, often more reliant on high levels of transcription driven by super-enhancers, are particularly vulnerable to the inhibition of this process.[2]
-
Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] These CDKs are crucial for progression through the different phases of the cell cycle.[3]
By inhibiting CDK7, LDC4297 disrupts both transcription and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Data Presentation: Efficacy in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value |
| IC50 | CDK7 (in vitro) | <5 nM[6] |
| CDK1 (in vitro) | 53.7 nM[6] | |
| CDK2 (in vitro) | 6.4 nM[6] | |
| CDK4 (in vitro) | >10 µM[6] | |
| CDK6 (in vitro) | >10 µM[6] | |
| CDK9 (in vitro) | 1.71 µM[6] | |
| GI50 | Human Foreskin Fibroblasts (HFF) | 4.5 µM[7] |
Table 2: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Endpoint | Observed Effect | Reference |
| A549 | Lung Cancer | Apoptosis Assay | - | Induces apoptosis in a concentration-dependent manner (10-100 nM) | [6] |
| HeLa | Cervical Cancer | Apoptosis Assay | - | Induces apoptosis in a concentration-dependent manner (10-100 nM) | [6] |
| HCT116 | Colon Cancer | Apoptosis Assay | - | Induces apoptosis in a concentration-dependent manner (10-100 nM) | [6] |
| Mia-Paca2 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability at concentrations ≥ 0.05 µM | [4] |
| Panc89 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability at concentrations ≥ 0.1 µM | [4] |
| PT45 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability | [4] |
| BxPc3 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability | [4] |
| Hs-578T | Triple-Negative Breast Cancer | Western Blot | - | Downregulates mutated p53 expression | [8] |
| DU4475 | Triple-Negative Breast Cancer (wild-type p53) | Western Blot | - | No significant effect on p53 expression | [8] |
| MCF-7 | Breast Cancer (wild-type p53) | Western Blot | - | No significant effect on p53 expression | [8] |
Table 3: Cell Cycle Effects of this compound
| Cell Line | Cancer Type | Treatment Duration | Observed Effect | Reference |
| A549 | Lung Cancer | 24 hours | Increase in G1-phase cells, decrease in S-phase cells | [9][10] |
| HCT116 | Colon Cancer | 36, 60, 84 hours | G2/M delay (after extended incubation) | [10] |
| Mia-Paca2 | Pancreatic Cancer | - | Marked reduction in S-phase population | [4] |
| Panc89 | Pancreatic Cancer | - | Marked reduction in S-phase population; G1-arrest at high concentrations (0.4 µM) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard cell viability assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of LDC4297. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on a method described for pancreatic cancer cell lines.[4]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This is a general protocol for cell cycle analysis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is adapted from a study on pancreatic cancer cell lines.[4]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK7, p-Rb, CDK1, CDK2, CDC25A/C, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
LDC4297 Hydrochloride: A Technical Guide to Target Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[3][4][5][6][7] It is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcription initiation and elongation.[4][5][8] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn drive the cell cycle.[4][6][9][7] Due to its dual role in these essential processes, CDK7 has emerged as a promising therapeutic target in oncology and virology.[10][11] This guide provides an in-depth overview of the target discovery and validation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against its primary target, CDK7, as well as its effects on viral replication and cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of LDC4297
| Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | ~0.13 - <5 | FRET-based/Radiometric | [1][12] |
| CDK1 | 53.7 - 54 | FRET-based | [13] |
| CDK2 | 6 - 6.4 | FRET-based | [13] |
| CDK4 | >10,000 | FRET-based | |
| CDK6 | >10,000 | FRET-based | |
| CDK9 | 1,710 | FRET-based |
Table 2: Antiviral and Cellular Activity of LDC4297
| Activity | Cell Line | Virus (if applicable) | Value | Unit | Reference |
| EC50 | Primary Human Fibroblasts (HFFs) | HCMV (AD169-GFP) | 24.5 | nM | [3][2] |
| EC50 | Various | Herpesviridae, Adenoviridae, etc. | 0.02 - 1.21 | µM | [2] |
| GI50 | Primary Human Fibroblasts (HFFs) | N/A | 4.5 | µM | [1][2] |
| CC50 | Primary Human Fibroblasts (HFFs) | N/A | 5.22 | µM | [3] |
Signaling Pathways and Mechanism of Action
LDC4297 exerts its effects by inhibiting the kinase activity of CDK7, thereby impacting both transcription and cell cycle control.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key experiments used to validate the target and activity of this compound.
Experimental Workflow: Target Validation
Detailed Experimental Protocols
This assay measures the direct inhibitory effect of LDC4297 on the kinase activity of CDK7.
-
Materials:
-
Recombinant human trimeric CDK7/cyclin H/MAT1 complex (ProQinase).
-
GST-tagged RNAPII CTD substrate.
-
[γ-33P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT, and 10 µM ATP).
-
This compound stock solution (in DMSO).
-
P81 phosphocellulose paper.
-
Phosphoric acid wash solution (0.75%).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of LDC4297 in the kinase reaction buffer.
-
In a reaction plate, combine the recombinant CDK7/cyclin H/MAT1 complex and the GST-RNAPII CTD substrate.
-
Add the diluted LDC4297 or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
This cell-based assay evaluates the antiviral efficacy of LDC4297 against human cytomegalovirus (HCMV).
-
Materials:
-
Primary Human Foreskin Fibroblasts (HFFs).
-
Recombinant HCMV expressing Green Fluorescent Protein (e.g., AD169-GFP).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed HFFs in 96-well plates and grow to confluence.
-
Infect the HFF monolayer with AD169-GFP at a specific multiplicity of infection (MOI), for example, 0.01.[3]
-
After a 2-hour adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of LDC4297 or DMSO (vehicle control).
-
Incubate the plates for 6-7 days at 37°C in a CO2 incubator.[3]
-
At the end of the incubation period, lyse the cells.
-
Measure the GFP fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
Calculate the percentage of viral replication inhibition relative to the DMSO control and determine the EC50 value.
-
This technique is used to assess the effect of LDC4297 on the phosphorylation status of key CDK7 substrates within cells.
-
Materials:
-
Cell line of interest (e.g., HFFs, cancer cell lines).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser5, anti-phospho-RNAP II Ser7, anti-phospho-Rb, anti-total RNAP II, anti-total Rb, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with various concentrations of LDC4297 for the desired duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Conclusion
The comprehensive target discovery and validation process for this compound has robustly established it as a potent and selective inhibitor of CDK7. Through a combination of in vitro biochemical assays, cell-based functional screens, and molecular analyses of downstream signaling pathways, the mechanism of action of LDC4297 has been elucidated. Its ability to interfere with both transcription and cell cycle progression provides a strong rationale for its further development as a therapeutic agent in oncology and infectious diseases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in these fields.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′-ends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. [PDF] A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations | Semantic Scholar [semanticscholar.org]
- 11. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC4297 Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 hydrochloride is a potent and selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a member of the pyrazolotriazine chemical class, it has demonstrated significant biological activity, including broad-spectrum antiviral effects and anti-proliferative properties against various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and the mechanism of action of this compound, with a focus on its role in key signaling pathways. Detailed methodologies for relevant in vitro and in vivo experiments are also presented to facilitate further research and development.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound LDC4297. Its systematic IUPAC name is (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][3][4][5]triazin-4-amine hydrochloride.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of LDC4297 and its hydrochloride salt is provided in the tables below.
| Identifier | Value |
| IUPAC Name | (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][3][4][5]triazin-4-amine hydrochloride |
| CAS Number | 2319747-14-1[4] |
| Molecular Formula | C23H29ClN8O[4] |
| Molecular Weight | 468.98 g/mol [4] |
| SMILES | CC(C)c1c2n(nc1)c(ncc2N(Cc3ccccc3n4cncc4)C)Oc5cnccc5.Cl |
| Appearance | White to off-white solid |
| Property | Value |
| Solubility | DMSO: ≥86 mg/mL; Ethanol: ≥86 mg/mL; Water: Insoluble |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action and Signaling Pathways
LDC4297 is a highly potent and selective inhibitor of CDK7, with a reported IC50 of 0.13 nM.[3] CDK7 plays a crucial dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.
Role in Transcription
As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation phases of transcription. By inhibiting CDK7, LDC4297 prevents the phosphorylation of Pol II, leading to a global down-regulation of transcription.
Role in Cell Cycle Control
CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for driving the cell through different phases of the cell cycle. Inhibition of CDK7 by LDC4297 disrupts this activation cascade, leading to cell cycle arrest.
Antiviral Mechanism via Rb Phosphorylation
A key aspect of LDC4297's antiviral activity, particularly against viruses like human cytomegalovirus (HCMV), is its interference with the phosphorylation of the Retinoblastoma protein (Rb).[3] Many viruses manipulate the host cell cycle to facilitate their own replication, often by inducing the hyperphosphorylation and inactivation of Rb. By inhibiting the CDK activity that contributes to Rb phosphorylation, LDC4297 can block this virus-induced manipulation, thereby inhibiting viral replication.[3]
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK7 in transcription and cell cycle regulation and the points of inhibition by LDC4297.
Biological and Pharmacological Properties
This compound exhibits potent activity in various biological assays, highlighting its therapeutic potential.
In Vitro Activity
| Assay Type | Target/Organism | Metric | Value |
| Kinase Inhibition | CDK7 | IC50 | 0.13 nM[3] |
| Antiviral | Human Cytomegalovirus (HCMV) | EC50 | 24.5 nM[3] |
| Antiviral | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.02 µM[3] |
| Antiviral | Herpes Simplex Virus 2 (HSV-2) | EC50 | 0.27 µM[3] |
| Antiviral | Varicella-Zoster Virus (VZV) | EC50 | 0.06 µM[3] |
| Antiviral | Epstein-Barr Virus (EBV) | EC50 | 1.21 µM[3] |
| Antiviral | Human Adenovirus 2 (HAdV-2) | EC50 | 0.25 µM[3] |
| Antiviral | Vaccinia Virus | EC50 | 0.77 µM[3] |
| Antiviral | Human Immunodeficiency Virus 1 (HIV-1, nl4-3) | EC50 | 1.04 µM[3] |
| Antiviral | Influenza A Virus | EC50 | 0.99 µM[3] |
| Anti-proliferative | Human Foreskin Fibroblasts (HFF) | GI50 | 4.5 µM[3] |
In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Dose | 100 mg/kg (oral)[3] |
| Tmax | 0.5 h[3] |
| Cmax | 1297.6 ng/mL[3] |
| t1/2 | 1.6 h[3] |
| Bioavailability | 97.7%[3] |
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize this compound.
In Vitro CDK7 Kinase Inhibition Assay (LANCE TR-FRET)
This assay measures the ability of LDC4297 to inhibit the phosphorylation of a peptide substrate by CDK7.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A biotinylated peptide substrate is phosphorylated by CDK7 in the presence of ATP. A europium-labeled anti-phospho-serine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (APC) binds to the biotinylated peptide. When the antibody and streptavidin-APC are in close proximity, FRET occurs, generating a signal that is inversely proportional to the level of CDK7 inhibition.
-
Workflow:
-
Methodology:
-
Add CDK7 enzyme, a biotinylated peptide substrate, and varying concentrations of this compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation.
-
Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-serine antibody and streptavidin-APC.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Assay (GFP-based HCMV Replication Assay)
This assay quantifies the inhibitory effect of LDC4297 on the replication of a reporter virus.
-
Principle: A recombinant Human Cytomegalovirus (HCMV) expressing Green Fluorescent Protein (GFP) is used to infect host cells. Viral replication leads to the expression of GFP, which can be quantified by fluorescence microscopy or a plate reader. A reduction in GFP signal in the presence of LDC4297 indicates inhibition of viral replication.
-
Methodology:
-
Seed human foreskin fibroblasts (HFFs) in a multi-well plate.
-
Infect the cells with a GFP-expressing HCMV strain at a low multiplicity of infection (MOI).
-
Add varying concentrations of this compound to the infected cells.
-
Incubate the plates for several days to allow for viral replication and GFP expression.
-
Measure the GFP fluorescence using a fluorescence plate reader or by automated microscopy.
-
Calculate the EC50 value, the concentration at which a 50% reduction in viral replication (GFP signal) is observed.
-
Anti-proliferative Assay (GI50 Determination)
This assay determines the concentration of LDC4297 that inhibits the growth of a cell population by 50%.
-
Principle: The Sulforhodamine B (SRB) colorimetric assay is commonly used to measure cell density based on the measurement of cellular protein content. The amount of dye that binds to the cells is proportional to the total protein mass and thus to the cell number.
-
Methodology:
-
Seed cells (e.g., human fibroblasts) in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a defined period (e.g., 4 days).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.
-
Conclusion
This compound is a highly potent and selective CDK7 inhibitor with significant potential as both an antiviral and an anti-cancer agent. Its well-defined mechanism of action, involving the dual inhibition of transcription and cell cycle progression, provides a strong rationale for its therapeutic development. The comprehensive data on its molecular structure, properties, and biological activities, along with the detailed experimental protocols presented in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising compound.
References
Methodological & Application
LDC4297 Hydrochloride: In Vitro Assay Application Notes and Protocols
For research, scientific, and drug development professionals.
Introduction
LDC4297 hydrochloride is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] With an IC50 value in the low nanomolar range, it serves as a critical tool for investigating cellular processes regulated by CDK7.[3] CDK7 is a key regulator of both the cell cycle and transcription, making it a target of interest in oncology and virology.[1][4] LDC4297 has demonstrated broad-spectrum antiviral activity, particularly against human cytomegalovirus (HCMV), by inhibiting viral gene expression at the immediate-early stage.[5] These notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
CDK7 plays a dual role in cellular regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation and promoter escape.[1] this compound exerts its effects by inhibiting these phosphorylation events, leading to cell cycle arrest and a reduction in transcription, which also impacts viral replication that relies on the host cell's machinery.[1][5]
Caption: this compound inhibits CDK7's dual functions.
Data Presentation: Quantitative In Vitro Activity
The following tables summarize the inhibitory concentrations of this compound across various in vitro assays.
Table 1: Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| CDK7 | 0.13 | TR-FRET | [3][5] |
| CDK2 | 6.4 | Not Specified | [6] |
| CDK1 | 53.7 | Not Specified | [6] |
| CDK9 | 1,710 | Not Specified | [6] |
| CDK4 | >10,000 | Not Specified | [6] |
| CDK6 | >10,000 | Not Specified |[6] |
Table 2: Antiviral Activity
| Virus | EC50 | Cell Type | Reference |
|---|---|---|---|
| Human Cytomegalovirus (HCMV) | 24.5 nM | Human Fibroblasts (HFF) | [5][7] |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 µM | Not Specified | [7] |
| Murine Cytomegalovirus (MCMV) | 0.07 µM | Not Specified | [7] |
| Human Herpesvirus 6A (HHV-6A) | 0.04 µM | Not Specified | [7] |
| Herpes Simplex Virus 1 (HSV-1) | 0.02 µM | Not Specified | [7] |
| Herpes Simplex Virus 2 (HSV-2) | 0.27 µM | Not Specified | [7] |
| Varicella-Zoster Virus (VZV) | 0.06 µM | Not Specified | [7] |
| Epstein-Barr Virus (EBV) | 1.21 µM | Not Specified | [7] |
| Human Adenovirus 2 (HAdV-2) | 0.25 µM | Not Specified | [7] |
| Vaccinia Virus | 0.77 µM | Not Specified | [7] |
| Human Immunodeficiency Virus 1 (HIV-1, nl4-3) | 1.04 µM | Not Specified | [7] |
| Influenza A Virus | 0.99 µM | Not Specified |[3] |
Table 3: Anti-proliferative and Cytotoxic Activity
| Parameter | Value | Cell Type | Reference |
|---|---|---|---|
| GI50 | 4.5 µM | Human Fibroblasts (HFF) | [5][7] |
| CC50 | 5.22 µM | Human Fibroblasts (HFF) |[5] |
Experimental Protocols
In Vitro Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of this compound on CDK7 activity.[5]
Caption: Workflow for an in vitro TR-FRET kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer. Include a DMSO-only control.
-
Thaw recombinant human CDK7/CycH/MAT1 enzyme, ULight™-labeled peptide substrate, and Europium (Eu)-labeled anti-phospho-antibody on ice. Dilute them to their final working concentrations in the appropriate kinase assay buffer.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 2.5 µL) of the this compound dilutions into the wells of a low-volume 384-well assay plate.
-
Add the CDK7 enzyme complex (e.g., 2.5 µL) to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the ULight™-labeled peptide substrate (e.g., 5 µL).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Stop the reaction and introduce the detection reagent by adding the Eu-labeled anti-phospho-antibody.
-
Incubate for another 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (Trypan Blue Exclusion)
This protocol is used to determine the growth inhibition (GI50) or cytotoxic concentration (CC50) of this compound on a given cell line, such as primary human fibroblasts (HFFs).[5]
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
LDC4297 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] With an IC50 value of 0.13 nM for CDK7, it serves as a valuable tool for investigating the roles of CDK7 in transcriptional regulation and cell cycle control.[1][3][4] Furthermore, LDC4297 has demonstrated significant broad-spectrum antiviral activity, particularly against human cytomegalovirus (HCMV), by inhibiting viral replication at nanomolar concentrations.[5][6] These notes provide detailed protocols for the use of this compound in cell culture, including effective concentrations and experimental workflows.
Mechanism of Action
This compound selectively targets the ATP-binding site of CDK7, a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[7] Inhibition of CDK7 leads to two primary cellular effects:
-
Transcriptional Inhibition: CDK7 is required for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[7] By inhibiting CDK7, LDC4297 prevents RNAPII phosphorylation, leading to a global shutdown of transcription.
-
Cell Cycle Arrest: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][7] Inhibition of CDK7 disrupts this activation cascade, leading to cell cycle arrest, primarily at the G1/S transition.[7]
A key molecular effect observed with LDC4297 treatment is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[1][5] In many viral infections and cancers, Rb is hyperphosphorylated and inactivated, allowing for uncontrolled cell cycle progression. LDC4297 can prevent this virus-induced Rb phosphorylation, contributing to its antiviral and anti-proliferative effects.[1][5]
Figure 1: Mechanism of action of this compound.
Data Presentation: In Vitro Efficacy
The following tables summarize the effective concentrations of this compound in various in vitro models.
Table 1: Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity Notes |
| CDK7 | 0.13 | Highly selective over other CDKs.[2][3][8] |
| CDK1 | 53.7 | ~413-fold less sensitive than CDK7.[2] |
| CDK2 | 6.4 | ~49-fold less sensitive than CDK7.[2] |
| CDK4 | >10,000 | Highly selective.[2] |
| CDK6 | >10,000 | Highly selective.[2] |
| CDK9 | 1,710 | ~13,150-fold less sensitive than CDK7.[2] |
Table 2: Anti-proliferative and Cytotoxic Activity
| Cell Line | Cell Type | Activity Metric | Concentration | Treatment Duration |
| HFF | Human Foreskin Fibroblast | GI50 | 4.5 µM | 4 days |
| A549 | Human Lung Carcinoma | Apoptosis Induction | 10 - 100 nM | Not Specified |
| HeLa | Human Cervical Cancer | Apoptosis Induction | 10 - 100 nM | Not Specified |
| HCT116 | Human Colon Cancer | Apoptosis Induction | 10 - 100 nM | Not Specified |
| Panc89 | Pancreatic Cancer | Viability Reduction | 0.05 µM | 3 days |
| PT45 | Pancreatic Cancer | Viability Reduction | 0.05 µM | 3 days |
| BxPc3 | Pancreatic Cancer | Viability Reduction | 0.05 µM | 3 days |
Table 3: Antiviral Activity
| Virus | Host Cell Line | EC50 | Treatment Duration |
| HCMV | HFF | 24.5 nM | 6 days |
| GPCMV | Not Specified | 0.05 µM | 7 days |
| MCMV | Not Specified | 0.07 µM | 7 days |
| HHV-6A | Not Specified | 0.04 µM | 7 days |
| HSV-1 | Not Specified | 0.02 µM | 7 days |
| HSV-2 | Not Specified | 0.27 µM | 7 days |
| VZV | Not Specified | 0.06 µM | 7 days |
| EBV | Not Specified | 1.21 µM | 7 days |
| HAdV-2 | Not Specified | 0.25 µM | 7 days |
| Vaccinia virus | Not Specified | 0.77 µM | 7 days |
| HIV-1 (nl4-3) | Not Specified | 1.04 µM | 7 days |
| HIV-1 (4LIG7) | Not Specified | 1.13 µM | 7 days |
| Influenza A | Not Specified | 0.99 µM | 7 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO.[9]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 4.33 mg of this compound (MW: 432.52 g/mol ) in 1 mL of sterile DMSO.
-
Mixing: Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4][10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Cell Viability/Anti-proliferative Assay
This protocol is a general guideline for assessing the effect of LDC4297 on cell proliferation and can be adapted for various cell lines.
Figure 2: Workflow for a cell viability assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0-10 µM.[1][9] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of LDC4297 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 3 to 6 days).[1][7]
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the LDC4297 concentration and use a non-linear regression model to determine the GI50 or IC50 value.
Protocol 3: Western Blot Analysis of Rb Phosphorylation
This protocol is designed to assess the effect of LDC4297 on protein expression and phosphorylation, specifically targeting Rb.
Materials:
-
Target cell line (e.g., HFFs for viral studies)
-
6-well or 10 cm culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriately sized dishes. Once they reach the desired confluency, treat them with LDC4297 at the desired concentration (e.g., 20 µM for anti-HCMV activity) or vehicle control for various time points (e.g., 12, 24, 48, 96 hours).[1][9][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and analyze the band intensities. Normalize the intensity of the protein of interest to a loading control like β-actin.
Conclusion
This compound is a powerful and selective research tool for studying CDK7-dependent processes. Its ability to inhibit both transcription and cell cycle progression makes it a valuable compound for cancer research. Furthermore, its broad-spectrum antiviral activity, demonstrated at nanomolar concentrations, opens avenues for the development of novel antiviral therapies. The protocols provided herein offer a framework for utilizing this compound in a cell culture setting to explore its biological effects. Researchers should optimize concentrations and treatment times based on their specific cell lines and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. LDC4297 | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for LDC4297 Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7), in Western blot analysis to investigate its effects on downstream signaling pathways.
Introduction
This compound is a selective inhibitor of CDK7, a key regulator of both cell cycle progression and transcription.[1][2][3] CDK7 plays a dual role by acting as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 to drive the cell cycle.[1][3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), a critical step in transcription initiation.[3][5] Inhibition of CDK7 with this compound can therefore impact both cell proliferation and gene expression. Furthermore, CDK7 activity has been linked to the phosphorylation of the Retinoblastoma protein (Rb), a critical tumor suppressor.[4][6]
This document outlines a comprehensive Western blot protocol to assess the impact of this compound on the phosphorylation status of key CDK7 substrates, including CDK2 and the C-terminal domain of RNA Polymerase II.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
Western Blot Protocol
1. Cell Lysis and Protein Extraction
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. This is particularly important when probing for phosphorylated proteins to reduce background.[7][8]
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables provide recommended antibody dilutions and a summary of expected results.
Table 1: Recommended Primary Antibody Dilutions
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Total CDK7 | - | Cell Signaling Technology | 2916 | 1:1000 |
| Phospho-CDK2 | Thr160 | Cell Signaling Technology | 2561 | 1:1000 |
| Total CDK2 | - | Cell Signaling Technology | 2546 | 1:1000 |
| Phospho-RNA Pol II CTD | Ser2/5 | Cell Signaling Technology | 4735 | 1:1000 |
| Total RNA Pol II | - | Novus Biologicals | NB200-598 | 1:1000 |
| Phospho-Rb | Ser795 | Cell Signaling Technology | 9301 | 1:1000 |
| Total Rb | - | Cell Signaling Technology | 9309 | 1:1000 |
| β-actin (Loading Control) | - | Cell Signaling Technology | 4970 | 1:1000 |
Table 2: Summary of Expected Results Following this compound Treatment
| Target Protein | Expected Change in Phosphorylation/Expression | Rationale |
| Phospho-CDK2 (Thr160) | Decrease | LDC4297 inhibits CDK7, the activating kinase for CDK2. |
| Total CDK2 | No significant change | Expression level is not expected to change with short-term treatment. |
| Phospho-RNA Pol II CTD (Ser2/5) | Decrease | LDC4297 inhibits the kinase activity of CDK7 within the TFIIH complex. |
| Total RNA Pol II | No significant change | Expression level is not expected to change with short-term treatment. |
| Phospho-Rb (e.g., Ser795) | Decrease | Inhibition of the CDK7-CDK4/6-Rb axis. |
| Total Rb | No significant change | Expression level is not expected to change with short-term treatment. |
| Total CDK7 | No significant change | LDC4297 inhibits activity, not expression. |
These application notes provide a robust framework for investigating the cellular effects of this compound. Researchers should optimize specific conditions, such as antibody concentrations and incubation times, for their particular experimental system.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for LDC4297 Hydrochloride Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial enzyme involved in the regulation of the cell cycle and transcription.[4] By inhibiting CDK7, this compound can modulate these fundamental cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[5] It has also demonstrated broad-spectrum antiviral activity at nanomolar concentrations.[1][3][4] These properties make this compound a compound of significant interest in both oncology and virology research.
This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the resazurin assay.
Mechanism of Action
LDC4297 is a selective inhibitor of CDK7 with an IC50 value of 0.13 nM.[1][3] It also shows inhibitory activity against CDK2 and CDK1 at higher concentrations (IC50s of 6.4 nM and 53.7 nM, respectively) but is less effective against CDK4, CDK6, and CDK9.[5] In the context of viral infections, such as human cytomegalovirus (HCMV), this compound has been shown to interfere with virus-induced retinoblastoma protein (Rb) phosphorylation, a key step in viral replication.[1][4][6]
Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various applications.
| Parameter | Value | Cell Line/Virus | Notes |
| IC50 | 0.13 nM | CDK7 (cell-free assay) | Demonstrates high potency and selectivity for CDK7.[1][3][6] |
| IC50 | 6.4 nM | CDK2 (cell-free assay) | [5] |
| IC50 | 53.7 nM | CDK1 (cell-free assay) | [5] |
| IC50 | >10 µM | CDK4 (cell-free assay) | [5] |
| IC50 | >10 µM | CDK6 (cell-free assay) | [5] |
| IC50 | 1.71 µM | CDK9 (cell-free assay) | [5] |
| EC50 | 24.5 nM | Human Cytomegalovirus (HCMV) | [1][3][4][5][7] |
| EC50 | 0.02 - 1.21 µM | Various viruses (Herpesviridae, Adenoviridae, etc.) | Shows broad-spectrum antiviral activity.[1][3][5] |
| GI50 | 4.5 µM | Human Foreskin Fibroblasts (HFF) | Indicates anti-proliferative activity.[1][3] |
| CC50 | 2.85 - 17.42 µM | Various cell types | Cytotoxicity concentration varies between cell lines.[7] |
Signaling Pathway Diagram
Caption: this compound inhibits CDK7, a key component of the CAK complex.
Experimental Workflow
Caption: General workflow for assessing cell viability with this compound.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Resazurin Cell Viability Assay
The resazurin assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[11][12][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well sterile plates (to minimize background fluorescence)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS, filter-sterilized and protected from light)[11]
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)[11]
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at an optimized density in 100 µL of complete medium per well.
-
Include wells with medium only for background fluorescence measurement.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with DMSO).
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
-
Resazurin Addition and Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the log-concentration of this compound to determine the IC50 value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. p-care.eu [p-care.eu]
Application Notes and Protocols: LDC4297 Hydrochloride Plaque Reduction Assay for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial cellular enzyme involved in the regulation of transcription and the cell cycle, both of which are often exploited by viruses for their replication.[4][5][6] LDC4297 has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including members of the Herpesviridae, Adenoviridae, Poxviridae, Retroviridae, and Orthomyxoviridae families.[1][3] Its mechanism of action involves the interference with virus-induced retinoblastoma protein (Rb) phosphorylation, a key step in the replication of many viruses.[2][4] The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Data Presentation
The antiviral activity of this compound has been evaluated against a variety of viruses, with the 50% effective concentration (EC₅₀) determined through plaque reduction assays and other methods. The following table summarizes the reported EC₅₀ values.
| Virus Family | Virus | EC₅₀ (µM) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | 0.02 |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | |
| Murine Cytomegalovirus (MCMV) | 0.07 | |
| Human Herpesvirus 6A (HHV-6A) | 0.04 | |
| Herpes Simplex Virus 1 (HSV-1) | 0.02 | |
| Herpes Simplex Virus 2 (HSV-2) | 0.27 | |
| Varicella-Zoster Virus (VZV) | 0.06 | |
| Epstein-Barr Virus (EBV) | 1.21 | |
| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 |
| Poxviridae | Vaccinia Virus | 0.77 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1, nl4-3) | 1.04 |
| Human Immunodeficiency Virus 1 (HIV-1, 4LIG7) | 1.13 | |
| Orthomyxoviridae | Influenza A Virus | 0.99 |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity of this compound
This protocol provides a detailed methodology for determining the antiviral activity of this compound using a plaque reduction assay. This method is adaptable for various lytic viruses and their corresponding host cell lines.
Materials:
-
This compound
-
Susceptible host cell line (e.g., human foreskin fibroblasts (HFFs) for HCMV)
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Overlay medium (e.g., 1.2% methylcellulose in complete culture medium)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 24-well or 12-well)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the host cells into multi-well plates at a density that will form a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C in a CO₂ incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve a range of desired concentrations for testing. It is advisable to test a broad range initially to determine the approximate EC₅₀.
-
-
Virus Inoculum Preparation:
-
Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well) in the virus control wells.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound) in triplicate.
-
Add the diluted virus inoculum to all wells except the cell control wells.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which can range from 3 to 14 days depending on the virus.
-
-
Plaque Visualization and Counting:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Aspirate the fixative and stain the cell monolayers with the staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration and determine the EC₅₀ value using a dose-response curve fitting software.
-
Visualizations
Proposed Mechanism of Antiviral Action
Caption: LDC4297 inhibits CDK7, blocking viral replication.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Logical Relationship: Data Analysis Flow
Caption: Data analysis flow for EC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lead-discovery.de [lead-discovery.de]
- 5. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Studies of LDC4297 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of the cell cycle and transcription, making it an attractive therapeutic target for various diseases, including cancer and viral infections.[4][5][6] LDC4297 has demonstrated broad-spectrum antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and influenza A virus, by interfering with viral replication processes.[1][2][3] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting CDK7 with a high degree of potency (IC50 = 0.13 nM).[1][2][3] CDK7 plays a dual role in cellular processes:
-
Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[7]
-
Transcriptional Regulation: CDK7 is a subunit of the general transcription factor TFIIH. It phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.[7]
In the context of viral infections, LDC4297 has been shown to inhibit viral replication at the immediate-early stage of gene expression.[7] One of its key antiviral mechanisms involves interfering with the virus-induced phosphorylation of the Retinoblastoma (Rb) protein, a crucial step for many viruses to take control of the host cell cycle for their own replication.[1][7]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vivo Study Design
This section outlines a representative in vivo study protocol to evaluate the antiviral efficacy of this compound in a murine cytomegalovirus (MCMV) infection model.
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study.
Experimental Protocols
Animal Model
-
Species: Immunodeficient mice (e.g., Rag-/-) are a suitable model for studying MCMV replication and dissemination, as they lack mature B and T cells.[4]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Drug Formulation and Administration
-
Formulation: this compound can be formulated for oral gavage. A typical vehicle may consist of 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh daily.
-
Dosing: Based on pharmacokinetic data, a starting dose of 100 mg/kg administered orally once daily can be used.[2] Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Administration: Administer the drug formulation or vehicle control via oral gavage at a consistent time each day.
Experimental Groups
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle Control | - | p.o. | Once Daily |
| 2 | This compound | 50 mg/kg | p.o. | Once Daily |
| 3 | This compound | 100 mg/kg | p.o. | Once Daily |
| 4 | Positive Control (e.g., Ganciclovir) | Varies | i.p. | Once Daily |
Infection and Treatment
-
Infection: Infect mice with a standardized dose of MCMV (e.g., 1 x 10^5 Plaque Forming Units - PFU) via intraperitoneal (i.p.) injection.
-
Treatment Initiation: Begin treatment 24 hours post-infection and continue for the duration of the study (e.g., 7-14 days).
Monitoring and Endpoint Analysis
-
Daily Monitoring: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy) daily.
-
Endpoint: At the designated endpoint (e.g., day 7 post-infection), euthanize the animals.
-
Organ Harvest: Aseptically harvest organs such as the spleen, liver, and lungs. A portion of each organ should be flash-frozen for viral load analysis, and another portion fixed in 10% neutral buffered formalin for histopathology.
-
Viral Load Quantification: Determine the viral titers in the harvested organs using a standard plaque assay or by quantifying viral DNA via quantitative PCR (qPCR).
-
Toxicity Assessment: Evaluate toxicity through histopathological examination of major organs and analysis of blood serum for markers of liver and kidney function.
Data Presentation
Pharmacokinetic Parameters of LDC4297 in CD1 Mice
| Parameter | Value | Units |
| Dose | 100 | mg/kg |
| Route | Oral (p.o.) | - |
| Cmax | 1,297.6 | ng/mL |
| Tmax | 0.5 | hours |
| Half-life (t1/2) | 1.6 | hours |
| Bioavailability | 97.7 | % |
Data obtained from a single-dose study in CD1 mice.[2]
In Vitro Antiviral Activity of LDC4297
| Virus | Cell Line | EC50 | Units |
| HCMV | HFF | 24.5 | nM |
| GPCMV | - | 0.05 | µM |
| MCMV | - | 0.07 | µM |
| HSV-1 | - | 0.02 | µM |
| HSV-2 | - | 0.27 | µM |
| Influenza A | - | 0.99 | µM |
HFF: Human Foreskin Fibroblasts. Data compiled from multiple sources.[1][2][3]
In Vivo Efficacy and Safety Summary (Qualitative)
| Parameter | Observation in MCMV Rag-/- Mouse Model |
| Antiviral Activity | Pronounced anticytomegaloviral activity observed. |
| Viral Replication | Restriction of viral replication at the site of infection. |
| Organ Dissemination | Prevention of viral dissemination to other organs. |
| Adverse Events | No major compound-associated adverse events reported. |
Findings from a proof-of-concept study.[4]
Conclusion
This compound is a promising antiviral candidate with a well-defined mechanism of action and favorable pharmacokinetic properties. The provided protocols offer a framework for conducting robust in vivo studies to further characterize its therapeutic potential. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lead-discovery.de [lead-discovery.de]
- 7. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDC4297 Hydrochloride Pharmacokinetic Analysis in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of LDC4297 hydrochloride in mice, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] The provided protocols and data are intended to guide researchers in designing and executing further preclinical studies.
Introduction
This compound is a selective inhibitor of CDK7 with an IC50 value of 0.13 nM.[1] It has demonstrated broad-spectrum antiviral activities and anti-proliferative effects in various cancer cell lines.[1][3][4][5] Understanding the pharmacokinetic properties of this compound is crucial for its development as a potential therapeutic agent. This document summarizes the available pharmacokinetic data in mice and provides detailed experimental protocols for its assessment.
Data Presentation: Pharmacokinetic Parameters
A summary of the pharmacokinetic parameters of this compound in CD1 mice following a single oral administration of 100 mg/kg is presented below.[1]
| Parameter | Symbol | Value | Unit |
| Half-life | t½ | 1.6 | h |
| Time to Peak Plasma Concentration | Tmax | 0.5 | h |
| Peak Plasma Concentration | Cmax | 1297.6 | ng/mL |
| Bioavailability | F | 97.7 | % |
Data obtained from a study in CD1 mice after a single 100 mg/kg oral gavage administration.[1]
Experimental Protocols
The following protocols describe the methodology for conducting a comprehensive pharmacokinetic study of this compound in mice, including both oral and intravenous administration routes.
Animal Model
-
Species: Mouse
-
Strain: CD1 (as per available data) or other common strains like C57BL/6 or BALB/c.[1][6]
-
Sex: Male or female, specified in the study design.
-
Age: 8-12 weeks.
-
Weight: 20-25 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.[7]
Dosing Formulation and Administration
-
Oral (PO) Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in water.
-
Intravenous (IV) Formulation: this compound can be dissolved in a vehicle suitable for intravenous injection, such as saline with a small percentage of a solubilizing agent like DMSO, if necessary.
-
Dose Level: A dose of 100 mg/kg for oral administration has been previously studied.[1] For intravenous administration, a lower dose (e.g., 5-10 mg/kg) is recommended to avoid potential toxicity and to accurately determine bioavailability.
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
Intravenous (IV): Administer the formulation via a tail vein injection at a volume of 5 mL/kg.
-
Blood Sampling
-
Methodology: Serial blood sampling from the same animal is preferred to reduce inter-animal variability.[8] Techniques such as submandibular or saphenous vein bleeding can be used for collecting small blood volumes at multiple time points.[8] A terminal cardiac puncture can be performed for the final time point.[8]
-
Time Points:
-
Intravenous (IV): Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Oral (PO): Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[6]
-
-
Sample Collection: Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma samples.[6]
-
Method Development: The method should be optimized for sensitivity, specificity, accuracy, and precision. This includes the selection of appropriate precursor and product ions for LDC4297 and an internal standard.
-
Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effects.
Pharmacokinetic Analysis
-
Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate the pharmacokinetic parameters.
-
Parameters: Key parameters to be determined include:
-
For both IV and PO: Area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).
-
For PO only: Maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits CDK7, a key regulator of transcription and cell cycle progression.
Experimental Workflow
Caption: Workflow for the pharmacokinetic analysis of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing LDC4297 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of LDC4297 hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in various research applications, including virology and cancer biology. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilizing this compound in DMSO, along with recommendations for storage to maintain compound integrity.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK7, with an IC50 value of 0.13 nM.[3][4][5] Its mechanism of action involves the inhibition of CDK7, which plays a crucial role in the regulation of transcription and cell cycle progression. Due to its potent activity, LDC4297 has shown broad antiviral efficacy, particularly against human cytomegalovirus (HCMV), by interfering with virus-induced Rb phosphorylation.[4][5] Its anti-proliferative effects have also been observed in various cancer cell lines.[1] For in vitro studies, this compound is typically dissolved in DMSO to create a concentrated stock solution, which can then be diluted to the desired working concentration in cell culture media.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.
| Property | Value | Reference |
| Molecular Formula | C23H29ClN8O | [4][5] |
| Molecular Weight | 468.98 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | ≥ 60 mg/mL (138.72 mM) to 100 mg/mL (213.23 mM) | [4][6][7] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [6][8] |
| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [3][4][5] |
Safety Precautions and Handling
3.1. This compound:
-
Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine particles.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
3.2. Dimethyl Sulfoxide (DMSO):
-
DMSO is a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[9][10] Therefore, extreme caution must be exercised when handling DMSO solutions.
-
Always wear appropriate gloves when working with DMSO. Nitrile gloves may offer protection against brief, incidental contact, but butyl rubber, fluoroelastomer, or thick latex gloves are recommended for prolonged handling.[9]
-
Work in a well-ventilated area to avoid inhaling DMSO vapors.[10][11]
-
DMSO is a combustible liquid; keep it away from heat and open flames.[9][12]
-
In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][13]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the amounts of the compound and solvent accordingly.
Materials:
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Ultrasonic bath (optional, but recommended for enhancing solubility)[4][5][7]
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and solubility.
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of the compound (Molecular Weight = 468.98 g/mol ).
-
Transfer to a Sterile Tube: Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.69 mg of the compound, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles that can degrade the compound.[3]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4][5]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: CDK7 Inhibition
Caption: Inhibition of CDK7 by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. support.al.umces.edu [support.al.umces.edu]
- 10. greenfield.com [greenfield.com]
- 11. utsi.edu [utsi.edu]
- 12. carlroth.com [carlroth.com]
- 13. depts.washington.edu [depts.washington.edu]
Troubleshooting & Optimization
LDC4297 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LDC4297 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its mechanism of action involves binding to CDK7 with a high affinity (IC50 of 0.13 nM), which plays a crucial role in regulating both the cell cycle and transcription.[1][2][4] By inhibiting CDK7, this compound can lead to altered gene expression, cell cycle progression, and apoptosis in cancer cells.[5][6] It also demonstrates broad-spectrum antiviral activity by interfering with viral replication processes that are dependent on host cell transcription machinery.[1][4][5]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][5][7] It is reported to be insoluble in water.[7] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are recommended.[7][8]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years, sealed away from moisture and light.[2][8] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound in DMSO.
Even though this compound is soluble in DMSO, several factors can affect its dissolution. Follow this troubleshooting workflow to address common solubility challenges.
Data Summary
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 213.23 | Ultrasonic assistance may be needed.[2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[7][9] |
| DMSO | 86 | 198.83 | Use fresh DMSO to avoid moisture absorption.[7] |
| DMSO | 80 | 170.58 | Sonication is recommended.[10] |
| DMSO | 20 | - | - |
| Ethanol | 86 | - | - |
| Ethanol | 20 | - | - |
| Water | Insoluble | - | - |
| DMF | 20 | - | - |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 4.69 mg (Molecular Weight: 468.98 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Signaling Pathway
This compound Mechanism of Action
This compound is a selective inhibitor of CDK7. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), which is involved in the initiation of transcription by RNA polymerase II. By inhibiting CDK7, this compound disrupts both cell cycle progression and transcription, leading to anti-proliferative and antiviral effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|CAS 2319747-14-1|DC Chemicals [dcchemicals.com]
- 4. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
LDC4297 hydrochloride stability in aqueous solution
Welcome to the technical support center for LDC4297 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare stock solutions in fresh, anhydrous DMSO to minimize degradation from moisture.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture and light.[1][2] For stock solutions prepared in a solvent like DMSO, it is advised to aliquot them and store at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q3: Is this compound stable in aqueous solutions?
A3: While specific data on the long-term stability of this compound in various aqueous buffers is not extensively published, it is generally recommended to prepare aqueous working solutions fresh for each experiment. The hydrochloride salt form is intended to enhance aqueous solubility, but the stability can be influenced by the pH, temperature, and presence of other reagents in the solution. For in vivo experiments, it is recommended to prepare the formulation freshly on the same day of use.[4]
Q4: What are the potential signs of this compound degradation?
A4: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. A decrease in the expected biological activity in your assays could also suggest compound degradation. It is crucial to use proper storage and handling techniques to minimize degradation.
Q5: Can I use aqueous solutions of this compound that have been stored for several days?
A5: It is not recommended. To ensure the integrity of your experimental results, always prepare fresh aqueous working solutions from a frozen, validated stock solution on the day of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous working solution. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The pH of the buffer may affect solubility. | Try preparing a more dilute working solution. If possible, adjust the pH of your buffer. A small percentage of a co-solvent like DMSO (e.g., <1%) may be used in the final working solution, but ensure it is compatible with your experimental system. |
| Inconsistent or lower-than-expected biological activity. | The compound may have degraded due to improper storage or handling. The aqueous working solution may have been stored for too long. | Prepare fresh aqueous working solutions from a new aliquot of the frozen stock solution. Verify the concentration of your stock solution. Ensure that the stock solution has not undergone multiple freeze-thaw cycles. |
| Color change observed in the stock solution. | This could indicate chemical degradation of the compound. | Discard the stock solution and prepare a fresh one from the solid compound. Ensure the solid compound has been stored correctly. |
Stability Data (Hypothetical)
Disclaimer: The following tables present hypothetical data for illustrative purposes, as comprehensive, publicly available stability data for this compound in various aqueous solutions is limited. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 6 | 92% | 85% |
| 12 | 85% | 70% |
| 24 | 75% | 50% |
Table 2: Hypothetical Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 hours
| Temperature | % Remaining |
| 4°C | 95% |
| Room Temperature (25°C) | 88% |
| 37°C | 75% |
Experimental Protocols
Protocol for Preparing Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Aqueous Working Solution Preparation (e.g., 10 µM in PBS):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS) to reach the final working concentration.
-
For example, to make a 10 µM solution, you can dilute the 10 mM stock 1:1000 in your buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared aqueous solution immediately for your experiments.
-
Visualizations
References
Preventing LDC4297 hydrochloride precipitation in media
Welcome to the technical support center for LDC4297 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue encountered with hydrophobic small molecules.[1] this compound is highly soluble in DMSO, but its solubility significantly decreases when diluted into an aqueous environment like cell culture media.[2][3] The DMSO concentration is drastically lowered upon dilution, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of solution.[1][4]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for this compound is DMSO.[2][3] It is soluble in DMSO at concentrations as high as 100 mg/mL (213.23 mM), though ultrasonication may be required to fully dissolve the compound.[2] To minimize the risk of precipitation in your final culture, it is advisable to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[3] Storing the stock solution in aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[5][6]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: Several strategies can help prevent precipitation. These include optimizing the final DMSO concentration in your media (typically keeping it below 0.5%), pre-warming the media to 37°C before adding the compound, and adding the this compound stock solution dropwise while gently vortexing the media to ensure rapid and uniform dispersion.[4][7] It is also crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of small molecules. Components like salts, proteins, and pH can interact with the compound, affecting its solubility.[8][9] For instance, high concentrations of calcium salts or shifts in pH can promote precipitation.[8] If you are observing precipitation, you might consider testing the solubility in different types of media or supplementing your current medium with agents that enhance solubility, although this should be done with caution to avoid impacting your experimental results.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this guide to identify and resolve the issue.
Visual Inspection and Confirmation
-
Visual Check: Look for any cloudiness, crystals, or visible precipitate in the cell culture wells after adding this compound.[7]
-
Microscopic Examination: Use a microscope to inspect the culture for smaller, less obvious precipitates that might not be visible to the naked eye.
-
Quantitative Assessment: To quantify precipitation, you can measure the absorbance of the cell-free media at a wavelength of 600 nm. An increase in absorbance over time indicates precipitation.[7]
Common Causes and Solutions
| Potential Cause | Recommended Solution | Rationale |
| High Final Concentration | Decrease the final working concentration of this compound. | The concentration in the media may have exceeded the compound's aqueous solubility limit.[4] |
| High DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%. However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.[4] | While DMSO aids in initial dissolution, high concentrations can be toxic to cells. A balance must be struck between solubility and cell viability. |
| Improper Mixing Technique | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise to the medium while gently vortexing.[7] | This ensures rapid and even distribution of the compound, preventing localized high concentrations that can lead to precipitation. |
| Temperature Fluctuations | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator.[7] | Temperature changes can affect the solubility of compounds in solution. |
| Media Evaporation | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7] | Evaporation can increase the concentration of all media components, including this compound, potentially leading to precipitation.[7] |
| Media Composition | If possible, test the solubility of this compound in different basal media. Be aware of potential interactions with media components like salts and proteins.[8] | The specific formulation of the media can impact the solubility of the compound. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
Protocol for Diluting this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, create an intermediate dilution of your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[7]
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock solution to 1 mL of medium.
-
Final Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[7]
Visualizations
Caption: this compound inhibits CDK7, a key regulator of transcription and cell cycle progression.
Caption: A general workflow for preparing and using this compound in cell culture experiments.
Caption: A decision tree to guide troubleshooting efforts when this compound precipitation is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
LDC4297 hydrochloride off-target effects on CDK1/CDK2
Welcome to the technical support center for LDC4297 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound on CDK1 and CDK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It has an IC50 value for CDK7 in the sub-nanomolar range, specifically reported as 0.13 nM.[2][3]
Q2: Does this compound have off-target effects on CDK1 and CDK2?
Yes, while LDC4297 is highly selective for CDK7, it can inhibit CDK1 and CDK2 at higher concentrations.[1][4] It is important to be aware of these potential off-target activities when designing and interpreting experiments.
Q3: What are the reported IC50 values of LDC4297 for CDK1 and CDK2?
Biochemical assays have determined the IC50 values of LDC4297 for CDK1 and CDK2. While there are slight variations between studies, the reported values are consistently in the nanomolar range, but significantly higher than for CDK7. One source reports IC50 values of 53.7 nM for CDK1 and 6.4 nM for CDK2.[1] Another study indicates an IC50 of 54 nM for CDK1 and 6 nM for CDK2.[4]
Q4: How does the in-cell concentration of LDC4297 affect potential off-target activity?
The concentration of LDC4297 used in cellular experiments is critical. While the EC50 for its antiviral activity against human cytomegalovirus (HCMV) is 24.5 nM, using significantly higher concentrations increases the likelihood of engaging off-target kinases like CDK1 and CDK2.[5] It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide: Unexpected Phenotypes
If you are observing cellular effects that are inconsistent with CDK7 inhibition alone, this guide will help you troubleshoot potential off-target effects on CDK1 and CDK2.
Problem: Unexpected Cell Cycle Arrest at G2/M Phase
Possible Cause: Inhibition of CDK1. CDK1 is the master regulator of the G2/M transition and entry into mitosis.
Troubleshooting Steps:
-
Review LDC4297 Concentration: Compare the concentration you are using to the IC50 for CDK1 (~54 nM). If your working concentration is near or above this value, off-target inhibition of CDK1 is plausible.
-
Analyze Mitotic Markers: Use western blotting to examine the phosphorylation status of known CDK1 substrates, such as Lamin A/C or Histone H3 at Ser10. A decrease in the phosphorylation of these markers would suggest CDK1 inhibition.
-
Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of CDK1 to see if it reverses the observed phenotype.
-
Use a Structurally Different CDK7 Inhibitor: Compare the effects of LDC4297 with another selective CDK7 inhibitor that has a different off-target profile. If the G2/M arrest is specific to LDC4297, it is more likely an off-target effect.
Problem: Unexplained S-phase Delay or G1/S Arrest
Possible Cause: Inhibition of CDK2. CDK2, in complex with Cyclin E and Cyclin A, is crucial for the G1/S transition and S-phase progression.[6][7]
Troubleshooting Steps:
-
Check LDC4297 Concentration: The IC50 of LDC4297 for CDK2 is approximately 6-6.4 nM.[1][4] Concentrations exceeding this value are likely to inhibit CDK2.
-
Examine CDK2 Substrates: Analyze the phosphorylation of CDK2 substrates like Rb protein at serines 807/811 or p27 at threonine 187. Reduced phosphorylation can indicate CDK2 inhibition.
-
Flow Cytometry Analysis: Perform a detailed cell cycle analysis using flow cytometry to pinpoint the exact phase of the cell cycle that is affected.
-
Validate with an Alternative Inhibitor: Use a different class of CDK7 inhibitor to confirm if the S-phase phenotype is a consistent on-target effect or specific to LDC4297.
Data Presentation
Table 1: In Vitro Inhibitory Potency of LDC4297
| Target | IC50 (nM) | Reference(s) |
| CDK7 | <5; 0.13 | [1],[5] |
| CDK2 | 6.4; 6 | [1],[4] |
| CDK1 | 53.7; 54 | [1],[4] |
| CDK9 | 1710 | [1] |
| CDK4 | >10000 | [1] |
| CDK6 | >10000 | [1] |
Table 2: Kinome Profiling of LDC4297 at 100 nM
| Kinase | Residual Activity (%) | Reference |
| CDK7/CycH/MAT1 | 2 | [5] |
| CDK2/CycE | 18 | [8] |
| CDK2/CycA | 27 | [8] |
| CDK5/p25NCK | 22 | [8] |
| CDK5/p35NCK | 10 | [8] |
| CDK3/CycE | 35 | [8] |
Mandatory Visualizations
Caption: On-target signaling pathway of LDC4297.
Caption: Potential off-target effects of LDC4297.
Caption: Troubleshooting workflow for off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK1/CDK2 Inhibition
This protocol is designed to directly measure the inhibitory activity of LDC4297 on purified CDK1 and CDK2 enzymes.
Materials:
-
Purified, active CDK1/Cyclin B and CDK2/Cyclin A/E enzymes
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (y-32P-ATP for radiometric assay or unlabeled ATP for luminescence-based assays)
-
Substrate (e.g., Histone H1 for CDK1, Rb protein fragment for CDK2)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of LDC4297 in kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and LDC4297 (or DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for luminescence assays) or by spotting the reaction mixture onto phosphocellulose paper for radiometric assays.
-
Detection:
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the LDC4297 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for CDK1/CDK2 Target Engagement
CETSA is a powerful method to verify if LDC4297 binds to CDK1 or CDK2 in intact cells.[11][12] The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Ice-cold PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA)
-
Thermal cycler
-
Western blot reagents (primary antibodies for CDK1, CDK2, and a loading control like GAPDH or ß-actin; HRP-conjugated secondary antibody; ECL substrate)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of LDC4297 or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform western blotting to detect the amount of soluble CDK1 and CDK2 at each temperature.
-
Data Analysis: Plot the band intensity of soluble CDK1 or CDK2 against the temperature for both the LDC4297-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of LDC4297 indicates target engagement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. imtm.cz [imtm.cz]
- 5. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. darkkinome.org [darkkinome.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LDC4297 Hydrochloride & HFF Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LDC4297 hydrochloride in experiments involving Human Foreskin Fibroblast (HFF) cells. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. CDK7 is a key regulator of both the cell cycle and transcription[3][4]. This compound exerts its effect by binding to the ATP pocket of CDK7, thereby inhibiting its kinase activity. This leads to a disruption of the cell cycle and an inhibition of transcription, which can induce apoptosis in cancer cells and inhibit viral replication[1][5]. In the context of viral infections such as Human Cytomegalovirus (HCMV) in HFF cells, LDC4297 has been shown to interfere with virus-induced retinoblastoma protein (Rb) phosphorylation[1][6].
Q2: What is the known effect of this compound on HFF cells?
A2: this compound has demonstrated anti-proliferative activity against HFF cells. Studies have shown a 50% growth inhibition (GI50) at a concentration of 4.5 µM after a 4-day treatment period[1][6]. It is important to note that while it has an effect on HFF cell proliferation, its cytotoxic effects are more pronounced in various tumor cell lines[2]. For antiviral studies, it effectively inhibits HCMV replication in HFF cells with a 50% effective concentration (EC50) of 24.5 nM[1][2].
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (213.23 mM), though using fresh DMSO is recommended as moisture can reduce solubility[2][6]. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1][7].
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Potential Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells of a microplate is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After trypsinization, gently pipette the cell suspension up and down multiple times to break up any cell clumps. When plating, gently swirl the plate to ensure an even distribution of cells in each well[8].
-
-
Potential Cause 2: Edge effects. Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
-
-
Potential Cause 3: Inconsistent incubation time. Variations in the incubation time with the viability reagent (e.g., MTT, resazurin) can lead to inconsistent results.
-
Solution: Standardize the incubation time for all plates and ensure that the reagent is added to and solubilized from all wells in the same sequence and with consistent timing.
-
Issue 2: No significant effect of this compound observed on HFF cell viability.
-
Potential Cause 1: Suboptimal drug concentration range. The tested concentrations may be too low to elicit a response.
-
Solution: Based on the known GI50 of 4.5 µM, a concentration range from nanomolar to low micromolar (e.g., 10 nM to 50 µM) is recommended for initial dose-response experiments.
-
-
Potential Cause 2: Insufficient incubation time. The duration of drug exposure may not be long enough to observe an anti-proliferative effect.
-
Potential Cause 3: Compound instability. The compound may have degraded due to improper storage or handling.
Issue 3: Unexpected cytotoxicity in control (DMSO-treated) cells.
-
Potential Cause 1: High DMSO concentration. DMSO can be toxic to cells at higher concentrations.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. Ensure that the DMSO concentration is consistent across all wells, including the vehicle control.
-
-
Potential Cause 2: Poor cell health. If the HFF cells are not healthy to begin with, they may be more susceptible to the stress of the experimental conditions.
-
Solution: Regularly monitor the morphology and confluency of your HFF cell cultures. Ensure they are in the logarithmic growth phase and have a viability of >95% before starting an experiment. Do not use cells that have been in culture for an excessively high number of passages.
-
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of HFF cells.
Materials:
-
Human Foreskin Fibroblast (HFF-1) cells (ATCC® SCRC-1041™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Culture HFF-1 cells in DMEM with 15% FBS in a 37°C, 5% CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the HFF cells into a 96-well plate at a density of 8,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of each well by pipetting up and down to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Data Presentation
Table 1: Key In Vitro Data for this compound with HFF Cells
| Parameter | Value | Cell Line | Duration | Reference |
| GI50 | 4.5 µM | HFF | 4 days | [1][6] |
| EC50 (HCMV) | 24.5 nM | HFF | 6 days | [1][6] |
Visualizations
Caption: this compound inhibits the CDK7/Cyclin H/MAT1 complex, disrupting both cell cycle progression and transcription.
Caption: Workflow for determining the optimal concentration of this compound on HFF cells using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent LDC4297 hydrochloride results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with LDC4297 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions in an ATP-competitive manner, binding to the ATP pocket of CDK7.[3] CDK7 is a crucial kinase involved in the regulation of both cell cycle progression and transcription.[2][4] By inhibiting CDK7, LDC4297 can block the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II, leading to an inhibition of transcription, and can also affect cell cycle progression.[4][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer and virology research. Studies have demonstrated its ability to reduce cell proliferation in various cancer cell lines, particularly pancreatic cancer.[4][6] It also exhibits broad-spectrum antiviral activity against several viruses, including human cytomegalovirus (HCMV), herpesviruses, adenoviruses, and others.[1][3][7]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[7] For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.[7] If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[7][8]
Q4: Is LDC4297 selective for CDK7?
A4: Yes, LDC4297 is highly selective for CDK7. Kinome-wide profiling has shown that at a concentration of 100 nM, it strongly inhibits CDK7 with minimal effects on a large panel of other kinases.[3][9] While it shows some activity against other CDKs like CDK2, CDK5, and CDK3 at higher concentrations, its affinity for CDK7 is significantly higher.[3][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
You may observe significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between experiments.
| Potential Cause | Recommended Solution |
| Variable ATP Concentration | LDC4297 is an ATP-competitive inhibitor.[3] Variations in intracellular ATP levels or in the ATP concentration of your in vitro kinase assay will directly impact the apparent IC50 value. Ensure consistent cell culture conditions (e.g., cell density, media freshness) to maintain stable intracellular ATP levels. For in vitro assays, use a fixed and clearly reported ATP concentration, ideally close to the Km for ATP of CDK7. |
| Cell Line-Specific Differences | Different cell lines can exhibit varying sensitivity to LDC4297.[6] This can be due to differences in the expression levels of CDK7, its binding partners, or downstream effectors. Always use the same cell line and passage number for comparable experiments. If you are comparing different cell lines, be aware that their intrinsic biology can lead to different IC50/EC50 values. |
| Compound Degradation | Improper storage of this compound can lead to its degradation. Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay-Dependent Variability | The choice of experimental assay can influence the measured potency. For example, a cell viability assay might yield a different value than a direct kinase inhibition assay. Use the same assay conditions, including incubation time and readout method, for all related experiments. |
Issue 2: Unexpected or High Cytotoxicity
You may observe higher than expected cell death or signs of cytotoxicity, even at low concentrations of this compound.
| Potential Cause | Recommended Solution |
| Cell-Type Specific Sensitivity | Some cell lines are inherently more sensitive to CDK7 inhibition.[6] The cytotoxic concentration (CC50) can vary significantly between different cell types.[3] It is crucial to determine the CC50 for your specific cell line to establish a proper therapeutic window. |
| Off-Target Effects at High Concentrations | While LDC4297 is selective for CDK7, at very high concentrations, it may inhibit other kinases, leading to off-target effects and increased cytotoxicity.[9] Use the lowest effective concentration possible and perform dose-response experiments to identify the optimal concentration range. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your cell culture media is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments. |
Issue 3: Variability in Western Blot Results for Downstream Targets
You may see inconsistent changes in the phosphorylation or expression levels of downstream targets of CDK7, such as RNA Polymerase II or Retinoblastoma protein (Rb).
| Potential Cause | Recommended Solution |
| Timing of Analysis | The effects of LDC4297 on downstream signaling can be time-dependent. For example, changes in protein expression may take longer to become apparent than changes in phosphorylation status.[6][10] Perform a time-course experiment to determine the optimal time point for observing the desired effect on your target of interest. |
| Cell Cycle Synchronization | As CDK7 is a key regulator of the cell cycle, the cell cycle status of your cell population can influence the experimental outcome.[4] For more consistent results, consider synchronizing your cells before treatment with LDC4297. |
| Antibody Quality | Poor antibody quality or specificity can lead to unreliable western blot results. Validate your antibodies to ensure they are specific for the target protein and its phosphorylated form. |
| Loading Controls | Inconsistent protein loading can lead to misinterpretation of western blot data. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition by LDC4297
| Kinase | IC50 (nM) |
| CDK7 | 0.13[1] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC50 |
| Human Cytomegalovirus (HCMV) | HFF | 24.5 nM[1][3] |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 µM[7] | |
| Murine Cytomegalovirus (MCMV) | 0.07 µM[7] | |
| Human Herpesvirus 6A (HHV-6A) | 0.04 µM[7] | |
| Herpes Simplex Virus 1 (HSV-1) | 0.02 µM[7] | |
| Herpes Simplex Virus 2 (HSV-2) | 0.27 µM[7] | |
| Varicella-Zoster Virus (VZV) | 0.06 µM[7] | |
| Epstein-Barr Virus (EBV) | 1.21 µM[7] | |
| Human Adenovirus 2 (HAdV-2) | 0.25 µM[7] | |
| Vaccinia Virus | 0.77 µM[7] | |
| HIV-1 (NL4-3) | 1.04 µM[7] | |
| HIV-1 (4LIG7) | 1.13 µM[7] | |
| Influenza A Virus | 0.99 µM[7] |
Table 3: Anti-proliferative Activity of LDC4297
| Cell Line | GI50 (µM) |
| Human Foreskin Fibroblasts (HFF) | 4.5[7][10] |
| Pancreatic Cancer Cell Lines (Panc89, PT45, BxPc3) | Effective at 0.05[6] |
| Pancreatic Cancer Cell Line (Mia-Paca2) | Intermediate sensitivity[6] |
| Pancreatic Cancer Cell Lines (Panc1, Capan1, Capan2, AsPc1, A8184) | Less sensitive[6] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined density (e.g., 300–1000 cells/well) and allow them to adhere for 24 hours.[6]
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of LDC4297. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 4 days).[6]
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[6]
-
Measure luminescence using a plate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-only control and plot the results to determine the GI50 value.
Western Blot Analysis
-
Seed cells and treat with this compound for the desired time and concentration.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: LDC4297 inhibits CDK7, a key component of TFIIH and CAK complexes.
Caption: A systematic workflow for troubleshooting inconsistent LDC4297 results.
Caption: Decision-making logic for troubleshooting common LDC4297 issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LDC4297 | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 9. darkkinome.org [darkkinome.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
LDC4297 Hydrochloride Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of LDC4297 hydrochloride in non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: this compound generally exhibits low cytotoxicity in non-cancerous cell lines at concentrations effective for its primary antiviral activity.[1][2] Studies have shown that significant cytotoxic effects are typically observed at micromolar (µM) concentrations, while its antiviral efficacy is in the nanomolar (nM) range.[1][3][4][5]
Q2: Which non-cancerous cell lines have been tested for this compound cytotoxicity?
A2: The cytotoxicity of this compound has been evaluated in several non-cancerous human cell lines, including:
-
Peripheral Blood Mononuclear Cells (PBMCs)[1]
-
The immortalized human embryonic kidney cell line HEK293T and the non-cancer lung fibroblast cell line VA13 have been used in broader screenings for cytotoxic effects of kinase inhibitors.[6]
Q3: What are the typical CC50 and GI50 values for this compound in non-cancerous cells?
A3: The 50% cytotoxic concentration (CC50) and 50% growth inhibition concentration (GI50) values provide a quantitative measure of cytotoxicity. Reported values for this compound are summarized in the table below.
Quantitative Cytotoxicity Data
| Cell Line | Parameter | Value (µM) | Reference |
| Primary Human Fibroblasts (HFFs) | CC50 | 5.22 ± 0.50 | [1] |
| Primary Human Fibroblasts (HFFs) | CC50 | 6.2 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | CC50 | 6.25 ± 3.34 | [1] |
| Primary Human Fibroblasts (HFFs) | GI50 | 4.5 ± 2.5 | [1] |
| Primary Human Fibroblasts (HFFs) | GI50 | 4.5 | [3][4][5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations. | Cell line contamination (e.g., mycoplasma). | Regularly test cell lines for contamination. Use fresh, certified cell stocks. |
| Incorrect drug concentration. | Verify the stock solution concentration and perform serial dilutions accurately. Use a freshly prepared solution. | |
| Cell line hypersensitivity. | Ensure the use of a recommended non-cancerous cell line. Some cell lines may have inherent sensitivities. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Differences in cell density at the time of treatment. | Standardize the cell seeding density and ensure even cell distribution in multi-well plates. | |
| Inconsistent incubation times. | Adhere strictly to the planned incubation period with the compound. | |
| Difficulty reproducing published CC50/GI50 values. | Different assay method used. | Ensure the cytotoxicity assay (e.g., MTT, LDH, CellTiter-Glo) and endpoint measurement are consistent with the reference study. |
| Variation in serum concentration in the culture medium. | Use the same type and percentage of serum as described in the protocol, as it can influence compound activity. |
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting laboratories, a general methodology for assessing cytotoxicity using common assays is provided below.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate non-cancerous cells (e.g., HFFs) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC50 value using appropriate software.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[3][4][5][7] CDK7 plays a crucial role in the regulation of both the cell cycle and transcription.[8][9]
Mechanism of Action of LDC4297
Caption: LDC4297 inhibits CDK7, affecting transcription and cell cycle.
General Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining LDC4297 cytotoxicity in cell culture.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing LDC4297 hydrochloride degradation during storage
This technical support center provides guidance on minimizing the degradation of LDC4297 hydrochloride during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light[1].
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][2]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the shelf life of solid LDC4297 (free base)?
A3: The free base form, LDC4297, is reported to be stable for at least 4 years when stored at -20°C[3].
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use[2].
Troubleshooting Guide
Issue 1: I observe reduced potency or inconsistent results in my experiments.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound (both solid and in solution) has been stored according to the recommended temperature, light, and moisture conditions.
-
Check Age of Stock Solution: If using a stock solution, confirm its age. Solutions stored at -20°C should be used within one month, and those at -80°C within six months[1][2].
-
Prepare Fresh Solution: Prepare a fresh stock solution from solid this compound that has been stored correctly.
-
Perform Quality Control: If possible, perform an analytical test (e.g., HPLC) to check the purity of your compound.
-
Issue 2: I see precipitation in my stock solution after thawing.
-
Possible Cause: The solvent may have become saturated at a lower temperature, or the compound has low solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate[2].
-
Use Fresh Solvent: Ensure you are using a fresh, high-purity solvent. Moisture-absorbing solvents like DMSO can reduce the solubility of the compound[4].
-
Review Solvent Choice: Confirm that you are using an appropriate solvent for this compound.
-
Data Summary
Table 1: Recommended Storage Conditions and Stability of LDC4297 and its Hydrochloride Salt
| Form | Storage Condition | Duration | Citation |
| This compound (Solid) | 4°C, sealed, away from moisture and light | Not specified | [1] |
| LDC4297 (Solid) | -20°C | ≥ 4 years | [3] |
| LDC4297 (Solid) | -20°C | 3 years | [5] |
| LDC4297 (Solid) | 4°C | 2 years | [5] |
| LDC4297/LDC4297 Hydrochloride (In Solvent) | -80°C | 6 months | [1][2] |
| LDC4297/LDC4297 Hydrochloride (In Solvent) | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a general method for researchers to assess the stability of this compound under their specific laboratory conditions.
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Analytical equipment (e.g., High-Performance Liquid Chromatography - HPLC)
-
Incubators or environmental chambers set to desired storage conditions (e.g., 4°C, room temperature, elevated temperature).
-
Light-blocking and transparent containers.
-
-
Methodology:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Immediately after preparation (time zero), take an aliquot of the solution and analyze its purity and concentration using HPLC. This will serve as your baseline.
-
Aliquot the remaining stock solution into different containers for storage under various conditions (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the purity and concentration of each aliquot using the same HPLC method as the baseline measurement.
-
Compare the results to the time-zero measurement to determine the extent of degradation under each condition.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting guide for potential this compound degradation.
References
LDC4297 hydrochloride interference with fluorescence assays
Welcome to the technical support center for LDC4297 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential interference issues in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 value of 0.13 nM.[1][2][3] It belongs to the chemical class of pyrazolotriazines.[4] CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription.[5][6] By inhibiting CDK7, this compound can block the replication of various viruses, including human cytomegalovirus (HCMV), and has shown anti-proliferative activity in cancer cells.[1][3][7][8] Its mode of action involves interfering with virus-induced Rb phosphorylation.[1][3]
Q2: My fluorescence assay is showing unexpected results in the presence of this compound. Could the compound be interfering with the assay?
It is possible. Many small molecules can interfere with fluorescence-based assays, leading to either false-positive or false-negative results.[9][10] This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of your assay, leading to an artificially high signal.[9][10][11]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorophore, or it may interact with the excited fluorophore in a way that prevents it from emitting light. This results in a decrease in the fluorescence signal.[9][10][11]
Q3: How can I determine if this compound is autofluorescent at the wavelengths used in my assay?
A simple control experiment can help you determine if this compound is autofluorescent.
-
Experimental Protocol: Prepare a serial dilution of this compound in your assay buffer, using the same concentrations as in your main experiment.
-
Measurement: Read the fluorescence of these solutions using the same excitation and emission wavelengths as your primary assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence in the wells containing only this compound and buffer, then the compound is autofluorescent under your experimental conditions.
Q4: What should I do if I confirm that this compound is autofluorescent?
If autofluorescence is confirmed, you have a few options to mitigate its effects:
-
Wavelength Shift: If your instrument allows, try shifting the excitation and/or emission wavelengths to a region where this compound does not fluoresce. You will first need to characterize the excitation and emission spectra of the compound.
-
Background Subtraction: If the autofluorescence is not too high, you can run a parallel control plate with this compound at the same concentrations as your experimental plate but without the assay's fluorophore. The signal from this control plate can then be subtracted from your experimental data.
-
Use a Different Assay: If the interference is severe, consider using an orthogonal assay with a different detection method, such as an absorbance-based or a radiometric assay.[9]
Q5: How can I test for fluorescence quenching by this compound?
To test for quenching, you need to measure the effect of this compound on the fluorescence of your assay's fluorophore in the absence of the biological target.
-
Experimental Protocol: Prepare a set of wells containing your assay's fluorophore (or a fluorescently labeled substrate) at a fixed concentration. Add a serial dilution of this compound to these wells.
-
Measurement: Measure the fluorescence at the appropriate wavelengths.
-
Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Troubleshooting Guides
Guide 1: Initial Assessment of Potential Interference
This guide will help you design a set of control experiments to determine if this compound is interfering with your fluorescence assay.
Table 1: Experimental Plate Setup for Interference Testing
| Well Type | LDC4297 HCl | Target/Enzyme | Substrate/Fluorophore | Purpose |
| Blank | No | No | No | Background fluorescence of buffer and plate. |
| Compound Control | Yes (serial dilution) | No | No | To test for autofluorescence of LDC4297 HCl. |
| Fluorophore Control | No | No | Yes | Baseline fluorescence of the detection molecule. |
| Quenching Control | Yes (serial dilution) | No | Yes | To test for quenching of the fluorophore by LDC4297 HCl. |
| Positive Control | No | Yes | Yes | Uninhibited assay signal. |
| Negative Control | No | No | Yes | Signal in the absence of the target. |
| Experimental | Yes (serial dilution) | Yes | Yes | To measure the effect of LDC4297 HCl on the assay. |
Data Interpretation:
-
Autofluorescence: If the "Compound Control" wells show a signal significantly above the "Blank," this compound is autofluorescent.
-
Quenching: If the "Quenching Control" wells show a signal significantly below the "Fluorophore Control," this compound is quenching the fluorescence.
-
True Activity: If there is no significant signal in the "Compound Control" or quenching in the "Quenching Control," then the observed effect in the "Experimental" wells is likely due to the genuine activity of this compound on the target.
Guide 2: Mitigating Interference in Practice
If interference is detected, the following steps can help you obtain reliable data.
Table 2: Troubleshooting Strategies for Assay Interference
| Interference Type | Mitigation Strategy | Detailed Protocol | Expected Outcome |
| Autofluorescence | Spectral Shift | 1. Determine the excitation and emission spectra of this compound. 2. Select new excitation/emission wavelengths for your assay that do not overlap with the compound's fluorescence. | Reduced or eliminated interference from the compound's intrinsic fluorescence. |
| Background Subtraction | 1. Run a parallel plate with a serial dilution of this compound in assay buffer. 2. Subtract the fluorescence values from this plate from your experimental plate. | Correction of the data for the contribution of the compound's autofluorescence. | |
| Quenching | Reduce Compound Concentration | 1. Lower the concentration range of this compound in your assay. | May reduce the quenching effect to an acceptable level, but may also reduce the desired biological effect. |
| Change Fluorophore | 1. Select a fluorophore with a longer emission wavelength (red-shifted), as these are often less susceptible to quenching.[12] | Reduced interference from quenching. | |
| Assay Reconfiguration | 1. If possible, switch to a different assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which can minimize interference.[4] | Increased signal-to-background ratio and more reliable data. |
Visualizations
Caption: Inhibition of the CDK7 signaling pathway by this compound.
Caption: A workflow for troubleshooting potential fluorescence assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2319747-14-1|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to assess LDC4297 hydrochloride purity and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and activity of LDC4297 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Purity Assessment of this compound
Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. This section outlines standard analytical techniques for purity determination and provides a troubleshooting guide for common purity-related issues.
Frequently Asked Questions (FAQs): Purity Assessment
Q1: What are the recommended methods for assessing the purity of this compound?
A1: The purity of this compound should be assessed using a combination of chromatographic and spectroscopic methods to confirm both its chemical purity and structural integrity. The most common techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[1][2][3]
Q2: What is a typical purity specification for research-grade this compound?
A2: For research applications, the purity of this compound should ideally be greater than 98%.[4] Purity is typically determined by HPLC analysis based on the area percentage of the main peak.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[5] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to re-assess the purity of the compound before proceeding with experiments.
Troubleshooting Guide: Purity Issues
| Issue | Potential Cause | Recommended Action |
| Low Purity on HPLC | Compound degradation | Store the compound as a solid at the recommended temperature, protected from light and moisture. Prepare fresh solutions for each experiment. |
| Incomplete reaction or purification | If synthesizing in-house, review and optimize the reaction and purification protocols. | |
| Unexpected Peaks in LC-MS | Impurities from synthesis | Characterize the impurities using MS/MS fragmentation to identify their structures.[6] |
| Degradation products | Compare the mass of the unexpected peaks with potential degradation products (e.g., hydrolysis products). | |
| Inconsistent NMR Spectrum | Residual solvents | Identify characteristic solvent peaks and ensure they are within acceptable limits. |
| Presence of isomers | Analyze the 2D NMR spectra (e.g., COSY, HSQC) to identify and characterize any isomeric impurities. | |
| Poor Solubility | Compound properties | Use a suitable solvent such as DMSO for stock solutions and ensure the final concentration in the assay medium is low (typically <0.5%) to prevent precipitation.[7] |
| Incorrect salt form | Confirm that you are using the hydrochloride salt, which generally has better aqueous solubility than the free base. |
Experimental Protocols: Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and column used.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: UV at 278 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Workflow for Purity Assessment
Activity Assessment of this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its activity can be assessed through both biochemical and cell-based assays.
Mechanism of Action: CDK7 Inhibition
CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[9][10] this compound acts as an ATP-competitive inhibitor of CDK7, thereby blocking these phosphorylation events and leading to cell cycle arrest and inhibition of transcription.[9] In the context of viral infections, many viruses rely on the host cell's transcriptional machinery for their replication. By inhibiting CDK7, this compound can effectively block viral gene expression and replication.
Signaling Pathway of CDK7 Inhibition by LDC4297
Frequently Asked Questions (FAQs): Activity Assessment
Q1: What is the reported in vitro potency of this compound against CDK7?
A1: this compound is a highly potent inhibitor of CDK7 with a reported IC50 value of 0.13 nM in in vitro kinase assays.
Q2: What are the expected EC50 values for this compound in antiviral assays?
A2: this compound has demonstrated broad-spectrum antiviral activity. For example, it inhibits human cytomegalovirus (HCMV) replication with an EC50 of 24.5 nM. Its potency against other viruses, including those from the Herpesviridae, Adenoviridae, and Poxviridae families, ranges from 0.02 to 1.21 µM.
Q3: What is a suitable cell-based assay to measure the anti-proliferative activity of this compound?
A3: A standard cytotoxicity or anti-proliferative assay, such as an MTS or CellTiter-Glo assay, can be used. This compound has shown anti-proliferative activity in primary human fibroblasts (HFF) with a GI50 value of 4.5 µM.
Troubleshooting Guide: Activity Assays
| Issue | Potential Cause | Recommended Action |
| No or Low Activity in Kinase Assay | Inactive enzyme | Ensure the CDK7 enzyme is active and use it at an appropriate concentration. |
| Incorrect ATP concentration | As LDC4297 is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in the assay. | |
| High Variability in Cell-Based Assays | Inconsistent cell seeding | Ensure uniform cell seeding density across all wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with media to minimize evaporation. | |
| Discrepancy Between Biochemical and Cellular Potency | Poor cell permeability | The compound may not be efficiently entering the cells. |
| Compound efflux | The compound may be actively transported out of the cells by efflux pumps. | |
| Compound instability in media | Assess the stability of the compound in your cell culture media over the duration of the experiment.[5] |
Experimental Protocols: Activity Assessment
In Vitro CDK7 Kinase Assay (FRET-based)
This protocol describes a general method for measuring the inhibitory activity of this compound against CDK7 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials: Recombinant CDK7/CycH/MAT1 complex, ULight-labeled peptide substrate, Europium-labeled anti-phospho-antibody, ATP, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the CDK7 enzyme, ULight-labeled peptide substrate, and this compound or DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the Europium-labeled anti-phospho-antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Antiviral (HCMV) Replication Assay (GFP-based)
This protocol outlines a method for assessing the antiviral activity of this compound against a GFP-expressing strain of Human Cytomegalovirus (HCMV).
-
Cell Line: Human foreskin fibroblasts (HFFs).
-
Virus: HCMV AD169-GFP.
-
Procedure:
-
Seed HFFs in a 96-well plate and allow them to adhere overnight.
-
Infect the cells with HCMV AD169-GFP at a low multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of this compound or a vehicle control.
-
Incubate the plates for 6-7 days.
-
Lyse the cells and measure the GFP fluorescence on a plate reader.
-
-
Data Analysis: Normalize the GFP signal to a no-drug control and plot the percent inhibition against the drug concentration to calculate the EC50 value.
Quantitative Data Summary
| Parameter | Value | Assay Type |
| CDK7 IC50 | 0.13 nM | In vitro kinase assay |
| HCMV EC50 | 24.5 nM | Cell-based viral replication assay |
| HFF GI50 | 4.5 µM | Cell-based anti-proliferative assay |
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. CDK7 | Cancer Genetics Web [cancerindex.org]
Validation & Comparative
LDC4297 Hydrochloride vs. THZ1: A Comparative Guide for Cancer Researchers
In the landscape of cancer research, the targeting of cyclin-dependent kinases (CDKs) has emerged as a promising therapeutic strategy. Among these, CDK7 has garnered significant attention due to its dual role in regulating transcription and the cell cycle. This guide provides a detailed comparison of two widely used CDK7 inhibitors, LDC4297 hydrochloride and THZ1, for researchers, scientists, and drug development professionals.
At a Glance: LDC4297 vs. THZ1
| Feature | This compound | THZ1 |
| Target(s) | Highly selective CDK7 | CDK7, CDK12, CDK13 |
| Binding Mechanism | Non-covalent, reversible | Covalent, irreversible |
| Potency (CDK7 IC50) | ~0.13 nM[1][2] | ~3.2 nM[3] |
| Off-Target Profile | High selectivity for CDK7 over other CDKs[4] | Inhibits CDK12 and CDK13 at higher concentrations[5] |
| Primary Cellular Effects | Cell cycle arrest, inhibition of RNAPII Ser5/7 phosphorylation[4][6] | Inhibition of RNAPII phosphorylation, downregulation of super-enhancer-driven oncogenes[3][5] |
| In Vivo Efficacy | Demonstrated in murine cytomegalovirus models[7] | Demonstrated in various cancer xenograft models including T-ALL and SCLC[3][5] |
Mechanism of Action and Signaling Pathways
Both LDC4297 and THZ1 exert their anticancer effects by inhibiting CDK7, a key component of the transcription factor IIH (TFIIH) complex. CDK7 plays a crucial role in two fundamental cellular processes: transcription initiation and cell cycle progression.
Transcriptional Regulation: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 (Ser5/7), which is essential for transcription initiation and promoter clearance.[8] Inhibition of CDK7 by either LDC4297 or THZ1 leads to a reduction in RNAPII CTD phosphorylation, thereby suppressing the transcription of a broad range of genes.[3][6]
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[8] By inhibiting CDK7, both compounds can induce cell cycle arrest.[6][9]
The key difference in their mechanism lies in their selectivity. LDC4297 is a highly selective inhibitor of CDK7.[4] In contrast, THZ1, while potently inhibiting CDK7, also exhibits activity against CDK12 and CDK13, particularly at higher concentrations.[4][5] CDK12 and CDK13 are also involved in regulating transcriptional elongation by phosphorylating the RNAPII CTD.[10] This broader activity profile of THZ1 can lead to more profound effects on transcription and may contribute to its potent anti-tumor activity in certain contexts.[4][11]
Caption: LDC4297 selectively inhibits CDK7, while THZ1 inhibits CDK7, CDK12, and CDK13.
Comparative Performance and Efficacy
Kinase Selectivity
A critical distinction between LDC4297 and THZ1 is their kinase selectivity profile. LDC4297 has been demonstrated to be a highly selective CDK7 inhibitor with minimal activity against other CDKs.[4] In contrast, THZ1, a covalent inhibitor, targets a cysteine residue (Cys312) outside the canonical kinase domain of CDK7, but it can also covalently modify homologous cysteines in CDK12 and CDK13.[5][12] This off-target activity of THZ1 is believed to contribute significantly to its overall anti-tumor effect, particularly through the potent suppression of super-enhancer-driven oncogenes.[4][5]
| Kinase | LDC4297 IC50 | THZ1 IC50 |
| CDK7 | ~0.13 nM[1][2] | ~3.2 nM[3] |
| CDK12 | Not significantly inhibited[4] | Inhibited at higher concentrations[5] |
| CDK13 | Not significantly inhibited[4] | Inhibited at higher concentrations[5] |
Cellular Potency and Anti-Cancer Activity
Both inhibitors have demonstrated potent anti-proliferative effects across a wide range of cancer cell lines.
THZ1 has shown exceptional sensitivity in cancer cell lines characterized by transcriptional addiction, such as T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and small cell lung cancer.[3][5][13] The sensitivity to THZ1 often correlates with the downregulation of key oncogenic transcription factors like MYC and RUNX1.[3][5]
LDC4297 has also been shown to reduce the viability of various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells.[4] Studies with highly selective CDK7 inhibitors suggest that the primary effect is cell cycle arrest, while the profound transcriptional shutdown and apoptosis seen with THZ1 may be, in part, due to the combined inhibition of CDK7, CDK12, and CDK13.[12][14]
| Cell Line | Cancer Type | LDC4297 GI50/IC50 | THZ1 IC50 |
| Jurkat | T-ALL | - | ~50 nM[3] |
| Loucy | T-ALL | - | ~0.55 nM[3] |
| HCT116 | Colorectal Carcinoma | Induces apoptosis at 10-100 nM | - |
| A549 | Lung Carcinoma | Induces apoptosis at 10-100 nM | - |
| HeLa | Cervical Cancer | Induces apoptosis at 10-100 nM | - |
| Panc89 | Pancreatic Cancer | Effective at < 0.3 µM[4] | - |
| Mia-Paca2 | Pancreatic Cancer | Effective at < 0.3 µM[4] | - |
Note: IC50/GI50 values are highly dependent on the assay conditions and cell line. The data presented here is for comparative purposes and is collated from different studies.
Experimental Protocols
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., GST-tagged C-terminal domain of RNA Polymerase II)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and THZ1
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare serial dilutions of LDC4297 and THZ1 in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK7 complex, and the kinase substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture.
-
For covalent inhibitors like THZ1, a pre-incubation step (e.g., 30-60 minutes at room temperature) before adding ATP can be included to allow for covalent bond formation.[3]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the band intensity.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and THZ1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of LDC4297 and THZ1 in the cell culture medium.
-
Remove the old medium and add the medium containing the inhibitors or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[15]
Western Blot for RNAPII Phosphorylation
This assay assesses the in-cell inhibition of CDK7 activity by measuring the phosphorylation status of its direct substrate, RNAPII.
Materials:
-
Cancer cell line of interest
-
This compound and THZ1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with various concentrations of LDC4297 or THZ1 for a specified time (e.g., 4-6 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated RNAPII levels to the total RNAPII levels.[16][17]
Caption: A typical workflow for comparing kinase inhibitors in cancer research.
Conclusion
Both this compound and THZ1 are potent inhibitors of CDK7 with significant anti-cancer properties. The choice between these two compounds will largely depend on the specific research question.
-
This compound is the preferred tool compound for studies aiming to specifically dissect the role of CDK7 in a biological process, owing to its high selectivity. Its non-covalent binding mechanism also makes it suitable for studies where a reversible inhibition is desired.
-
THZ1 , with its broader inhibitory profile against CDK7, CDK12, and CDK13 , serves as a powerful probe for investigating the consequences of combined transcriptional CDK inhibition. Its covalent nature ensures a sustained and irreversible target engagement, which can be advantageous for achieving a more profound and lasting biological effect.
Researchers should carefully consider the on-target and off-target profiles of these inhibitors when designing experiments and interpreting results. For studies focused on the therapeutic potential of targeting transcriptional addiction, the polypharmacology of THZ1 might be more representative of a clinical candidate that hits multiple related targets. Conversely, for target validation and mechanistic studies, the precision of LDC4297 is invaluable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
LDC4297 Hydrochloride vs. Roscovitine: A Comparative Guide to Kinase Selectivity
In the landscape of kinase inhibitors, precision is paramount. For researchers in oncology, virology, and neurobiology, the ability of a small molecule to selectively inhibit its intended target while sparing off-target kinases is a critical determinant of its therapeutic potential and research utility. This guide provides a detailed comparison of the kinase selectivity of two prominent cyclin-dependent kinase (CDK) inhibitors: LDC4297 hydrochloride and roscovitine.
At a Glance: Key Differences in Selectivity
This compound emerges as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] In contrast, roscovitine, an older and more broadly characterized compound, exhibits activity against a wider range of CDKs.[4][5][6] This fundamental difference in their selectivity profiles dictates their applications in research and potential as therapeutic agents.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and roscovitine against a panel of key kinases, providing a quantitative measure of their respective potencies and selectivities.
| Kinase Target | This compound IC50 | Roscovitine IC50 |
| CDK7 | 0.13 nM [1][2] | 0.49 µM - 0.51 µM[7][8] |
| CDK1/cdc2 | 53.7 nM[9] | 0.65 µM - 2.69 µM[4][7] |
| CDK2 | 6.4 nM[9] | 0.7 µM - 0.88 µM[4][8] |
| CDK5 | 10% control @ 1µM[10] | 0.16 µM - 0.2 µM[4][11] |
| CDK9 | >1.71 µM[9] | ~0.79 µM - 3.2 µM[7] |
| CDK4 | >10 µM[9] | >100 µM[7][11] |
| CDK6 | >10 µM[9] | >100 µM[7][11] |
| ERK1 | Not specified | 34 µM[11] |
| ERK2 | Not specified | 14 µM[11] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Deep Dive into Selectivity Profiles
This compound: A Precision Tool for Targeting CDK7
This compound is distinguished by its exceptional potency and selectivity for CDK7.[1][2][3] Kinome-wide profiling against over 330 kinases has demonstrated its high degree of selectivity.[12] While it does exhibit some activity against CDK2 and CDK1, the inhibitory concentrations are significantly higher than for CDK7, indicating a substantial selectivity window.[9] This precise targeting of CDK7, a key regulator of transcription and the cell cycle, makes this compound a valuable tool for dissecting the specific roles of this kinase in various biological processes.[12][13][14]
Roscovitine: A Broader Spectrum CDK Inhibitor
Roscovitine, also known as seliciclib, is a purine analog that acts as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the sub-micromolar range.[5][6][7][15] It is notably a poor inhibitor of CDK4 and CDK6.[5][11] While often referred to as a selective CDK inhibitor, its activity across multiple CDKs gives it a broader mechanism of action compared to this compound.[5][16] This multi-targeted approach can be advantageous in certain therapeutic contexts but may lead to more off-target effects in research applications where target specificity is crucial. Interestingly, studies have also identified pyridoxal kinase as a non-kinase target of roscovitine.[16]
Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of this compound and roscovitine translate to different impacts on cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. darkkinome.org [darkkinome.org]
- 11. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roscovitine targets, protein kinases and pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDK7 Inhibitors: LDC4297 Hydrochloride vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4] Inhibition of CDK7 offers a promising strategy to disrupt cancer cell proliferation and survival. This guide provides an objective comparison of LDC4297 hydrochloride with other prominent CDK7 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development decisions.
Overview of CDK7 and its Inhibition
CDK7 is a core component of two essential protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1] As part of CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[2] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and regulation of transcription.[1][5] Given that many cancers exhibit a heightened dependence on transcriptional processes, targeting CDK7 presents a potent anti-cancer strategy.[6]
CDK7 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, such as THZ1 and SY-1365, form an irreversible bond with a specific cysteine residue on CDK7, leading to prolonged inhibition.[7][8] Non-covalent inhibitors, like this compound and Samuraciclib, bind reversibly to the ATP-binding pocket of the kinase.[9][10]
Comparative Analysis of CDK7 Inhibitors
This section provides a head-to-head comparison of this compound with other well-characterized CDK7 inhibitors: THZ1, SY-1365, SY-5609, and Samuraciclib (CT7001). The following tables summarize their key performance metrics based on available experimental data.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific target. The table below compares the IC50 values of various inhibitors against CDK7 and other related kinases to illustrate their potency and selectivity. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | CDK7 IC50 (nM) | Selectivity Notes | Mechanism | Reference |
| This compound | 0.13 | Selective for CDK7 over CDK4, CDK6, and CDK9. Also inhibits CDK1 and CDK2 at higher concentrations. | Non-covalent | [10][11] |
| THZ1 | 3.2 | Also inhibits CDK12 and CDK13. | Covalent | [7][12] |
| SY-1365 (Mevociclib) | 20 (IC50), 17.4 (Ki) | Selective over CDK2, CDK9, and CDK12. | Covalent | [8] |
| SY-5609 | <1 (Kd of 0.065) | Highly selective (>4000x) over a panel of 485 kinases. | Non-covalent | [13][14][15][16] |
| Samuraciclib (CT7001) | 41 | 15-fold selective over CDK2; also shows selectivity over CDK1, CDK5, and CDK9. | Non-covalent, ATP-competitive | [9][17][18] |
Cellular Activity
The following table summarizes the effects of these inhibitors on cancer cell lines, providing insights into their functional consequences in a biological context.
| Inhibitor | Cell Line(s) | Metric | Value | Key Findings | Reference |
| This compound | Human Foreskin Fibroblasts (HFF) | GI50 | 4.5 µM | Demonstrates anti-proliferative activity. | [11] |
| THZ1 | Various breast cancer cell lines | IC50 | 80-300 nM (2-day treatment) | Inhibits cell growth across multiple subtypes. | [19] |
| SY-1365 (Mevociclib) | Various solid tumor cell lines | EC50 | Low nM range | Induces apoptosis in breast, ovarian, colorectal, and lung cancer cells. | [8] |
| SY-5609 | HCC70 (Breast Cancer) | EC50 | 1 nM | Potent anti-proliferative activity. | [16] |
| Samuraciclib (CT7001) | Breast cancer cell lines | GI50 | 0.2-0.3 µM | Inhibits the growth of various breast cancer cell lines. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro CDK7 Kinase Assay (Adapted from ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of an inhibitor against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor (e.g., this compound)
-
96-well assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in the appropriate buffer.
-
In a 96-well plate, add the CDK7 enzyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[20]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the anti-proliferative effects of a CDK7 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[21]
-
Treat the cells with a serial dilution of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.[22]
-
For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.[21]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
Objective: To confirm the on-target effect of a CDK7 inhibitor by measuring the phosphorylation status of its direct substrate, RNA Polymerase II.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against total Pol II, phospho-Pol II (Ser2, Ser5, Ser7)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cultured cells with the test inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.[23]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Pol II.[23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and capture the image.[23]
-
A decrease in the ratio of phosphorylated Pol II to total Pol II indicates successful inhibition of CDK7.
Conclusion
This compound is a potent and selective non-covalent inhibitor of CDK7.[10][11] When compared to other CDK7 inhibitors, it exhibits a strong inhibitory profile. The choice of a CDK7 inhibitor for research or therapeutic development will depend on the specific application, considering factors such as the desired mechanism of action (covalent vs. non-covalent), selectivity profile, and pharmacokinetic properties. This guide provides a foundational comparison to aid in these critical decisions. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of these promising anti-cancer agents.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. drughunter.com [drughunter.com]
- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Comparative Guide: LDC4297 Hydrochloride vs. Ganciclovir for the Treatment of Human Cytomegalovirus (HCMV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound LDC4297 hydrochloride and the established antiviral drug ganciclovir for the inhibition of human cytomegalovirus (HCMV) replication. The following sections present their mechanisms of action, comparative efficacy and cytotoxicity based on available experimental data, and detailed experimental protocols.
Introduction to the Compounds
Ganciclovir , a synthetic nucleoside analog of 2'-deoxyguanosine, is a first-line therapy for HCMV infections, particularly in immunocompromised individuals.[1][2] Its efficacy is well-documented, but its use can be limited by toxic side effects and the emergence of drug-resistant viral strains.
This compound is a novel and potent selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1][3] It has demonstrated significant anti-HCMV activity at nanomolar concentrations and exhibits a broad spectrum of antiviral activity against other herpesviruses and different virus families.[1][3]
Mechanism of Action
The two compounds inhibit HCMV replication through distinct mechanisms, targeting different key processes in the viral life cycle.
This compound: Targeting a Host-Cell Kinase
This compound acts by selectively inhibiting the host-cell enzyme CDK7.[1][3] CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex.[4] By inhibiting CDK7, this compound disrupts the phosphorylation of the RNA polymerase II C-terminal domain, which is essential for the transcription of viral immediate-early (IE) genes.[4][5] This early intervention in the viral replication cycle is a key differentiator from many existing anti-HCMV drugs.[1] Furthermore, this compound's multifaceted mode of action includes interference with virus-induced phosphorylation of the retinoblastoma protein (Rb), a critical step for viral replication.[3][6]
Ganciclovir: Targeting Viral DNA Synthesis
Ganciclovir is a prodrug that requires a series of phosphorylation events to become active.[7] The initial and critical phosphorylation step is carried out by the HCMV-encoded protein kinase UL97.[7] Subsequently, cellular kinases convert ganciclovir monophosphate to its active triphosphate form. Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase (UL54), and its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[7]
Comparative Efficacy and Cytotoxicity
Direct comparison of this compound and ganciclovir in a virus yield assay demonstrated the superior potency of LDC4297. A concentration of 0.37 µM LDC4297 showed similar efficacy in inhibiting the production and release of infectious HCMV as 10 µM of ganciclovir.[1]
The following tables summarize the quantitative data on the efficacy and cytotoxicity of both compounds, primarily in human foreskin fibroblasts (HFFs), a common cell line for HCMV research.
Table 1: In Vitro Efficacy against HCMV
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | GFP-based replication assay | HFF | 24.5 ± 1.3 nM | [1] |
| Ganciclovir | Plaque reduction assay | HFF | 0.5 µM | [8] |
| Ganciclovir | Flow cytometry | HFF | 3.79 ± 2.60 µM | [9] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. Note that the EC50 values for ganciclovir vary between different studies and assay types.
Table 2: In Vitro Cytotoxicity
| Compound | Assay Type | Cell Line | CC50 / GI50 | Reference |
| This compound | Trypan blue exclusion / LDH release | HFF | CC50 = 5.22 ± 0.50 µM | [1] |
| This compound | Cell proliferation assay | HFF | GI50 = 4.5 µM | [3] |
| Ganciclovir | Not specified | MRC-5 | CC50 > 2 mM | [10] |
CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells. GI50 (50% growth inhibition concentration) is the concentration that inhibits the growth of 50% of cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and ganciclovir.
GFP-Based HCMV Replication Assay (for this compound)
This assay utilizes a recombinant HCMV strain that expresses Green Fluorescent Protein (GFP) to quantify viral replication.
Protocol:
-
Cell Seeding: Human foreskin fibroblasts (HFFs) are seeded into 96-well plates to achieve a confluent monolayer.
-
Virus Infection: The following day, the cell culture medium is removed, and the cells are infected with a recombinant GFP-expressing HCMV strain (e.g., AD169-GFP) at a specific multiplicity of infection (MOI).
-
Drug Treatment: After a viral adsorption period (typically 90 minutes), the virus inoculum is removed. Fresh cell culture medium containing serial dilutions of this compound is added to the wells. A virus control (no drug) and a cell control (no virus, no drug) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 6 to 7 days.
-
Quantification: GFP fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the virus control. The EC50 value is determined by fitting the data to a dose-response curve.
Plaque Reduction Assay (for Ganciclovir)
This is the gold standard assay for determining the susceptibility of viruses to antiviral drugs. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death.
Protocol:
-
Cell Seeding: HFFs are seeded into 6-well or 24-well plates to form a confluent monolayer.
-
Virus Infection: The culture medium is removed, and the cells are infected with HCMV at an MOI that will produce a countable number of plaques (e.g., 50-100 plaques per well) in the control wells.
-
Drug Treatment: Following a 90-minute viral adsorption period, the inoculum is removed. An overlay medium (e.g., containing methylcellulose or agarose) with serial dilutions of ganciclovir is added to the wells. The overlay restricts the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for 7 to 14 days at 37°C with 5% CO2, allowing for the formation of visible plaques.
-
Staining: The overlay medium is removed, and the cells are fixed (e.g., with 10% formalin) and stained with a solution like crystal violet, which stains the cells but leaves the plaques unstained.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition for each ganciclovir concentration is calculated compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Summary and Conclusion
This compound and ganciclovir represent two distinct approaches to combating HCMV infection. Ganciclovir, the established therapeutic, effectively targets viral DNA synthesis but is associated with toxicity and the potential for resistance. This compound, a novel CDK7 inhibitor, demonstrates potent anti-HCMV activity at nanomolar concentrations by targeting a host-cell factor essential for viral immediate-early gene expression.
The available data suggests that this compound is significantly more potent than ganciclovir in in vitro models. Its unique mechanism of action, targeting the host, may also present a higher barrier to the development of viral resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a next-generation anti-HCMV agent.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Treatment with Host-Directed and Anticytomegaloviral Kinase Inhibitors: Mechanisms, Synergisms and Drug Resistance Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Interactive Complex between Cytomegalovirus Kinase vCDK/pUL97 and Host Factors CDK7–Cyclin H Determines Individual Patterns of Transcription in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Cyclin-Dependent Kinases at the Beginning of Human Cytomegalovirus Infection Specifically Alters the Levels and Localization of the RNA Polymerase II Carboxyl-Terminal Domain Kinases cdk9 and cdk7 at the Viral Transcriptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinases (CDKs) and the Human Cytomegalovirus-Encoded CDK Ortholog pUL97 Represent Highly Attractive Targets for Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The human cytomegalovirus decathlon: Ten critical replication events provide opportunities for restriction [frontiersin.org]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of the Novel Anticytomegalovirus Compound AIC246 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK7 Inhibitors: LDC4297 Hydrochloride and SY-1365
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors: LDC4297 hydrochloride and SY-1365. While both compounds target the same key regulator of transcription and cell cycle, their development paths and reported data present distinct profiles. This document summarizes their preclinical and clinical findings to date, offering a valuable resource for researchers in oncology and related fields.
At a Glance: this compound vs. SY-1365
| Feature | This compound | SY-1365 (Mevociclib) |
| Primary Indication | Antiviral (preclinical) | Oncology (clinical development discontinued) |
| Mechanism of Action | Selective, reversible CDK7 inhibitor | Potent and selective covalent CDK7 inhibitor |
| Clinical Development Stage | Preclinical | Phase 1 (Terminated) |
| Key Preclinical Findings | Potent antiviral activity, particularly against HCMV.[1][2] Induces apoptosis in some cancer cell lines.[3] | Broad anti-proliferative activity in cancer cell lines.[4][5] In vivo tumor growth inhibition in xenograft models.[6][7][8] |
Preclinical Data Comparison
The following tables summarize the available quantitative preclinical data for this compound and SY-1365.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 |
| This compound | CDK7 | 0.13 nM[1] |
| SY-1365 | CDK7 | 84 nM[9] |
Table 2: In Vitro Anti-proliferative and Antiviral Activity
| Compound | Cell Line / Virus | Assay | EC50 / IC50 / GI50 |
| This compound | Human Cytomegalovirus (HCMV) | Antiviral Assay | 24.5 nM[1][10] |
| Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | 0.02 µM[1] | |
| Varicella-Zoster Virus (VZV) | Antiviral Assay | 0.06 µM[1] | |
| Human Fibroblasts (HFF) | Anti-proliferative Assay | GI50: 4.5 µM[1] | |
| A549, HeLa, HCT116 | Apoptosis Assay | 10-100 nM (concentration-dependent)[3] | |
| Pancreatic Cancer Cell Lines (Panc89, PT45, BxPc3) | Viability Assay | Effective at ≤ 0.3 µM[11] | |
| SY-1365 | Various Solid Tumor Cell Lines (Breast, Ovarian, Colorectal, Lung) | Anti-proliferative Assay | Low nM range[4] |
| Acute Myeloid Leukemia (AML) Cell Lines | Cell Viability Assay | Similar or superior to standard anti-leukemic drugs[12] |
Table 3: In Vivo Anti-tumor Activity (SY-1365)
| Xenograft Model | Treatment | Outcome |
| Triple Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | SY-1365 | Substantial tumor growth inhibition, including regressions.[8] |
| High-Grade Serous Ovarian Cancer (HGSOC) PDX models with RB pathway alterations | SY-1365 | 90% (9 out of 10) of models responded to treatment.[6] |
| High-Grade Serous Ovarian Cancer (HGSOC) PDX models without defined RB alterations | SY-1365 | 40% (6 out of 15) of models responded to treatment.[6] |
Clinical Trial Overview: SY-1365 (NCT03134638)
SY-1365 was the first selective CDK7 inhibitor to enter clinical trials.[13]
-
Phase: 1[14]
-
Title: A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with Advanced Solid Tumors.[14]
-
Status: Terminated[13]
-
Rationale for Discontinuation: The development of SY-1365 was discontinued in 2019 due to a suboptimal clinical profile.[13] Preclinical and clinical data suggested that sustained therapeutic CDK7 inhibition required higher doses or more frequent administration, which led to an unacceptable treatment burden for patients.[13]
-
Study Design: The trial consisted of a dose-escalation phase (Part 1) to determine the recommended Phase 2 dose and an expansion phase (Part 2) to evaluate safety and preliminary anti-tumor activity in patients with select solid tumors, including ovarian and breast cancer.[14][15] SY-1365 was administered intravenously.[14]
No clinical trials for this compound have been registered to date.
Mechanism of Action and Signaling Pathways
Both this compound and SY-1365 exert their effects through the inhibition of CDK7. CDK7 is a crucial component of two key cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
-
As part of the CAK complex , CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.
-
As a component of TFIIH , CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.
By inhibiting CDK7, these compounds can induce cell cycle arrest and apoptosis and suppress the transcription of key oncogenes.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound and SY-1365.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK7.
Protocol:
-
A reaction mixture containing recombinant human CDK7/Cyclin H/MAT1 enzyme, a suitable kinase buffer, and a substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) is prepared.
-
The test compound (this compound or SY-1365) is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a defined period to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a detection reagent.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[16][17][18]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of the compounds on cultured cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or SY-1365 and incubated for a period of 48 to 72 hours.
-
Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 or GI50 value is determined by plotting the percentage of cell viability against the compound concentration.[19][20][21][22][23]
Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control (vehicle) groups.
-
The test compound (e.g., SY-1365) is administered to the treatment group according to a specific dose and schedule (e.g., intravenously, twice weekly).
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight and general health of the mice are also monitored.
-
The study continues for a predetermined period or until the tumors in the control group reach a specified size.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[24][25][26][27]
Conclusion
This compound and SY-1365 are both potent inhibitors of CDK7, but their development trajectories have diverged significantly. This compound has shown promise in preclinical antiviral studies, while SY-1365, despite demonstrating preclinical anti-tumor activity, was discontinued during Phase 1 clinical trials due to an unfavorable therapeutic window. The data and protocols presented in this guide offer a comparative basis for researchers to understand the preclinical profiles of these two CDK7 inhibitors and to inform the design of future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 8. Syros Pharma Presents New Preclinical Data At AACR Showing Anti-Tumor Activity Of SY-1365, Its First-In-Class Selective CDK7 Inhibitor, In Multiple Difficult-To-Treat Solid Tumors - BioSpace [biospace.com]
- 9. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 14. academic.oup.com [academic.oup.com]
- 15. ascopubs.org [ascopubs.org]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
LDC4297 Hydrochloride: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity of LDC4297 hydrochloride with other notable CDK7 inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical kinase that plays a dual role in the regulation of the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology and virology.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and other CDK7 inhibitors against a panel of kinases. The data highlights the selectivity profile of each compound, providing a basis for experimental application.
| Kinase | LDC4297 | THZ1 | SY-1365 | YKL-5-124 | BS-181 | ICEC0942 (CT7001) |
| CDK7 | 0.13 nM [1][2] | 3.2 nM | 369 nM | 9.7 nM[3] | 21 nM[4] | 40 nM[4] |
| CDK1 | 53.7 nM[5] | - | - | - | - | - |
| CDK2 | 6.4 nM[5] | - | >2 µM | 1.3 µM[3] | >740 nM[3] | - |
| CDK4 | >10 µM[5] | - | - | - | - | - |
| CDK6 | >10 µM[5] | - | - | - | - | - |
| CDK9 | 1.71 µM[5] | - | >2 µM | 3.02 µM[3] | - | - |
| CDK12 | - | equipotent to CDK7[6] | >2 µM | >100 µM[3] | - | - |
| CDK13 | - | equipotent to CDK7[6] | - | >100 µM[3] | - | - |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects and potential off-target activities. Below are detailed methodologies for commonly employed kinase assays.
Biochemical Kinase Assay for IC50 Determination (Example using a Luminescent Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, based on luminescence detection of ADP production.
Materials:
-
Purified recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex)
-
Kinase substrate peptide (e.g., Cdk7/9tide)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., this compound) dissolved in 100% DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM). Further dilute the compound series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation:
-
Prepare a 4x solution of the kinase enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be close to the Km of the kinase.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x compound dilutions.
-
Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "blank" or "negative control" wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x kinase solution to all wells except the blanks.
-
Immediately follow with the addition of 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for a predetermined time, ensuring the reaction is within the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase activity for each compound concentration relative to the positive control.
-
Plot the percentage of activity against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Kinome-wide Selectivity Profiling
To assess the broader selectivity of an inhibitor, a kinome-wide screening is performed. For LDC4297, a radiometric protein kinase assay (PanQinase activity assay) was utilized to profile its activity against over 330 human protein kinases.[7]
General Principle of Radiometric Kinase Assay:
This type of assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate by the kinase.
-
Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer containing radiolabeled ATP.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing away the free ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
Visualizations
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in regulating both cell cycle progression and transcription.
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by LDC4297.
Kinase Inhibitor Screening Workflow
The diagram below outlines a typical workflow for screening kinase inhibitors and determining their IC50 values.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of LDC4297 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We will explore its performance alongside other notable CDK7 inhibitors—THZ1, Samuraciclib (CT7001), and SY-1365—and provide detailed experimental protocols for key validation assays.
Introduction to this compound and its Target, CDK7
This compound is a small molecule inhibitor targeting CDK7, a key regulator of transcription and cell cycle progression.[1][2][3][4] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, driving the cell cycle.[5][6] It is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step in the initiation and elongation phases of transcription.[5][7] Due to its dual role, CDK7 has emerged as a promising therapeutic target in oncology and virology.[8][9] LDC4297 has demonstrated potent preclinical activity, including broad-spectrum antiviral effects, by interfering with the phosphorylation of the Retinoblastoma protein (Rb).[10][11]
Validating that a compound like this compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development. This guide outlines and compares three widely used methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Western Blotting of downstream substrates.
Comparative Analysis of CDK7 Inhibitors
The following table summarizes the key characteristics of this compound and selected alternative CDK7 inhibitors.
| Compound | Mechanism of Action | Reported IC50 (CDK7) | Key Features |
| This compound | Reversible, ATP-competitive | 0.13 nM[1][4][10] | Potent and selective; demonstrates broad-spectrum antiviral activity.[1][4][10] |
| THZ1 | Covalent, irreversible | 3.2 nM[12] | Covalently targets a cysteine residue outside the active site; also inhibits CDK12 at higher concentrations.[13] |
| Samuraciclib (CT7001) | Reversible, ATP-competitive | 41 nM[14] | Orally bioavailable; currently in clinical trials for advanced solid malignancies.[15][16][17] |
| SY-1365 | Covalent, irreversible | Potent, nanomolar range | First selective CDK7 inhibitor to enter clinical trials; demonstrates antitumor activity in various models.[18][19][20] |
Quantitative Comparison of Target Engagement
Directly comparing target engagement data across different studies can be challenging due to variations in experimental conditions. The following tables present a summary of expected outcomes and, where available, published data for the discussed CDK7 inhibitors in key target engagement assays.
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of CDK7 in the presence of an inhibitor indicates direct target engagement.
| Compound | Expected Thermal Shift (ΔTm) | Illustrative EC50 (Target Stabilization) | Notes |
| This compound | Significant stabilization | Low nanomolar | As a potent binder, a pronounced thermal shift is anticipated. |
| THZ1 | Significant stabilization | Low nanomolar | Covalent binding is expected to lead to substantial thermal stabilization. |
| Samuraciclib (CT7001) | Moderate to significant stabilization | Mid-nanomolar | Demonstrates target engagement in cellular models. |
| SY-1365 | Significant stabilization | Low nanomolar | Covalent interaction should result in a strong stabilizing effect. |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay quantifies compound binding to a target protein in live cells by measuring the displacement of a fluorescent tracer. A decrease in the BRET signal indicates competitive binding of the inhibitor to the NanoLuc®-tagged target.
| Compound | Illustrative IC50 (Tracer Displacement) | Notes |
| This compound | Low nanomolar | High affinity for CDK7 suggests potent tracer displacement. |
| THZ1 | Low nanomolar | Irreversible binding would lead to efficient and sustained tracer displacement. |
| Samuraciclib (CT7001) | Mid-nanomolar | Cellular potency can be directly quantified. |
| SY-1365 | Low nanomolar | Covalent nature would result in a potent and lasting reduction in BRET signal. |
Western Blotting: Downstream Target Modulation
Inhibition of CDK7 activity can be indirectly assessed by measuring the phosphorylation status of its downstream substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (at Ser2, Ser5, and Ser7) and the T-loop of other CDKs (e.g., CDK1, CDK2).
| Compound | Effect on p-Pol II (Ser5) | Effect on p-CDK1/2 (T-loop) | Notes |
| This compound | Dose-dependent decrease | Dose-dependent decrease | Inhibition of CDK7's transcriptional and CAK activity. |
| THZ1 | Potent, dose-dependent decrease[13][21][22] | Potent, dose-dependent decrease | Rapid and sustained inhibition of phosphorylation. |
| Samuraciclib (CT7001) | Dose-dependent decrease[14] | Dose-dependent decrease[14] | Correlates with its anti-proliferative effects. |
| SY-1365 | Dose-dependent decrease[19] | Dose-dependent decrease[19] | Demonstrates on-target effect in cellular assays. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol describes an isothermal dose-response CETSA to determine the cellular EC50 of a CDK7 inhibitor.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of the CDK7 inhibitor (e.g., this compound) or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Quantify the amount of soluble CDK7 in each sample using a suitable method, such as Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CDK7 as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value for target stabilization.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the general steps for a NanoBRET™ assay to measure the affinity of CDK7 inhibitors in live cells.
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding for a NanoLuc®-CDK7 fusion protein.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-RNA Polymerase II CTD
This protocol describes the detection of changes in the phosphorylation of a key CDK7 substrate.
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the CDK7 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Pol II CTD (e.g., anti-pSer5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., total Pol II or β-actin).
-
Visualizations
CDK7 Signaling Pathway
Experimental Workflow for Target Engagement Validation
Logical Comparison of Target Engagement Methods
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 9. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrick Therapeutics Debuts Data for First-In-Class Oral CDK7 Inhibitor Samuraciclib [drug-dev.com]
- 18. biospace.com [biospace.com]
- 19. researchgate.net [researchgate.net]
- 20. Syros Announces Update on Selective CDK7… | Flagship Pioneering [flagshippioneering.com]
- 21. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK7 Inhibitors: LDC4297 Hydrochloride and BS-181
In the landscape of targeted cancer therapy and antiviral research, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating the cell cycle and transcription. This guide provides a detailed comparative analysis of two prominent CDK7 inhibitors, LDC4297 hydrochloride and BS-181, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and BS-181
This compound is a highly potent and selective inhibitor of CDK7, belonging to the pyrazolotriazine class of compounds.[1] It has demonstrated significant activity in blocking the replication of a broad spectrum of viruses, including human cytomegalovirus (HCMV), at nanomolar concentrations.[1][2] Its mechanism of action involves interfering with virus-induced Rb phosphorylation and inhibiting immediate-early gene expression of viruses.[1][2]
BS-181 is a pyrazolo[1,5-a]pyrimidine compound and a selective inhibitor of CDK7.[3] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colorectal cancers.[3][4] BS-181 exerts its anti-tumor effects by inhibiting the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II, leading to the downregulation of key proteins like cyclin D1 and XIAP.[4][5] Interestingly, LDC4297 was developed from a medicinal chemistry campaign centered on BS-181, highlighting a direct developmental relationship between the two compounds.[6]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and BS-181, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | CDK7 | 0.13 nM | Selective over CDK4, CDK6, CDK9 (IC50s >10 µM, >10 µM, and 1.71 µM respectively). Also inhibits CDK2 (6.4 nM) and CDK1 (53.7 nM). | [2][6][7] |
| BS-181 | CDK7 | 21 nM | Over 40-fold selective for CDK7 over CDK1, CDK2 (880 nM), CDK4, CDK5 (3000 nM), CDK6, and CDK9 (4200 nM). | [3][5] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line(s) | IC50 / EC50 / GI50 | Effect | Reference |
| This compound | Antiviral (HCMV) | Human Fibroblasts (HFF) | EC50: 24.5 nM | Inhibition of viral replication | [1][2] |
| Anti-proliferative | Human Fibroblasts (HFF) | GI50: 4.5 µM | Inhibition of cell proliferation | [8] | |
| BS-181 | Anti-proliferative | Various cancer cell lines (breast, lung, prostate, colorectal) | IC50: 11.5 - 37 µM | Inhibition of cancer cell growth | [3] |
| Anti-proliferative | Gastric cancer cell lines (MKN28, SGC-7901, AGS, BGC823) | IC50: 17 - 22 µM | Inhibition of gastric cancer cell growth | [4] |
Table 3: In Vivo Data
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | CD1 mice | 100 mg/kg, single oral dose | Half-life of 1.6 h, Tmax of 0.5 h, bioavailability of 97.7%. | [1] |
| BS-181 | Nude mice with MCF-7 xenografts | 10 mg/kg/day or 20 mg/kg/day, i.p. for 14 days | Dose-dependent tumor growth inhibition (25% and 50% reduction, respectively). | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by CDK7 inhibition and a typical experimental workflow for comparing these inhibitors.
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by LDC4297/BS-181.
Caption: A typical experimental workflow for comparing kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Biochemical Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of CDK7 by 50%.
-
Materials: Recombinant human CDK7/CycH/MAT1 complex, kinase buffer, ATP, substrate (e.g., a peptide derived from a known CDK7 substrate), this compound, BS-181, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of LDC4297 and BS-181 in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed or remaining ATP using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (e.g., CCK-8)
-
Objective: To assess the effect of the inhibitors on the proliferation and viability of cells.
-
Materials: Selected cell lines (e.g., MCF-7, BGC823), cell culture medium, this compound, BS-181, and Cell Counting Kit-8 (CCK-8) reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of LDC4297 or BS-181 for a specific duration (e.g., 48 or 72 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot against the inhibitor concentration to determine the IC50 or GI50 value.
-
Western Blotting for Phospho-RNA Polymerase II
-
Objective: To determine the effect of the inhibitors on the phosphorylation of a direct CDK7 substrate in cells.
-
Materials: Cell line of interest, this compound, BS-181, lysis buffer, primary antibodies (against total RNA Pol II and phospho-Ser5 RNA Pol II CTD), and a secondary antibody conjugated to HRP.
-
Procedure:
-
Treat cells with the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.
-
Conclusion
Both this compound and BS-181 are potent and selective inhibitors of CDK7, a critical regulator of transcription and cell cycle progression. LDC4297 exhibits significantly higher potency in biochemical assays compared to BS-181. While BS-181 has been extensively characterized for its anti-proliferative effects in various cancer cell lines, LDC4297 has shown remarkable promise as a broad-spectrum antiviral agent. The choice between these two compounds will ultimately depend on the specific research application, whether it be in the realm of oncology or infectious diseases. The provided data and protocols offer a solid foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. imtm.cz [imtm.cz]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of LDC4297 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for LDC4297 hydrochloride, standard procedure dictates that it be treated as a hazardous chemical waste. This guide provides essential, step-by-step instructions for its safe and compliant disposal.
Core Principle: Treat as Hazardous Waste
Unless explicitly confirmed otherwise by a safety data sheet (SDS) or institutional environmental health and safety (EHS) office, all non-routine chemical waste, including this compound, should be managed as hazardous waste.[1] This approach ensures the highest level of safety and regulatory compliance. Never dispose of such chemicals down the drain or in regular trash.[1][2] Evaporation is also not an acceptable method of disposal.[1]
**Step-by-Step Disposal Protocol
-
Container Selection and Labeling:
-
Use a chemically compatible container for waste accumulation; plastic is often preferred.[3] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[4][5]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label is legible and securely affixed.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][4]
-
Ensure the SAA is inspected weekly for any signs of leakage.[4]
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
Segregate incompatible waste streams to prevent dangerous reactions. For instance, store acids and bases separately.[4][5]
-
-
Requesting Disposal:
-
Empty Container Management:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1] The rinsate from this process must also be collected and disposed of as hazardous waste.[1]
-
Once properly decontaminated, deface all hazardous labels from the empty container before disposing of it as regular trash.[1]
-
Key Operational Guidelines for this compound Disposal
| Guideline | Specification | Rationale |
| Disposal Method | Hazardous Waste Collection Program | Prevents environmental contamination and ensures regulatory compliance.[1] |
| Container Type | Chemically compatible, sealed container | Prevents leaks, spills, and reactions.[3][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Centralizes hazardous waste and facilitates safe management.[3][4] |
| Labeling | "Hazardous Waste" and "this compound" | Ensures clear identification and proper handling. |
| Container Management | Keep closed except when adding waste | Minimizes evaporation and prevents spills.[1][3] |
| Empty Containers | Triple-rinse with appropriate solvent; collect rinsate as hazardous waste | Decontaminates the container for safe disposal as non-hazardous waste.[1] |
Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemicals like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Operational Guidance for Handling LDC4297 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of LDC4297 hydrochloride, a selective CDK7 inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or splashing.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, tested for chemotherapy drug resistance (e.g., ASTM D6978) | Prevents skin contact with the compound. |
| Gown | Disposable, impermeable, and tested for resistance to chemical permeation | Protects the body from spills and contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Shields eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Recommended when handling the powder form to prevent inhalation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
While specific experimental designs will vary, the following general protocol should be adapted for procedures involving this compound.
1. Preparation of Stock Solution:
-
Ensure all necessary PPE is correctly worn before handling the compound.
-
Conduct all weighing and solution preparation within a certified chemical fume hood or other appropriate ventilated enclosure.
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in a suitable solvent such as DMSO.[2]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
2. Cell Culture Treatment:
-
Culture cells to the desired confluency in the appropriate growth medium.
-
Dilute the this compound stock solution to the final desired concentration in fresh cell culture medium.
-
Remove the old medium from the cell culture plates and add the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period under standard cell culture conditions.
3. Disposal Plan:
-
All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered hazardous chemical waste.
-
Segregate this waste into a clearly labeled, leak-proof hazardous waste container.
-
Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
-
Unused this compound should also be disposed of as hazardous chemical waste.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in their laboratories.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
